(S)-Dolaphenine hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;/h1-7,10H,8,12H2;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCUEKANDANWHG-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=CS2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C2=NC=CS2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-Dolaphenine Hydrochloride: A Critical Building Block in the Synthesis of the Potent Anticancer Agent Dolastatin 10
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatin 10, a natural pentapeptide originally isolated from the sea hare Dolabella auricularia, is a highly potent antimitotic agent that has garnered significant attention in the field of oncology. Its remarkable cytotoxicity against a wide range of cancer cell lines has led to the development of several antibody-drug conjugates (ADCs), with derivatives like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) being key components of FDA-approved cancer therapies. The complex molecular architecture of dolastatin 10, which includes several unique amino acid residues, necessitates a sophisticated synthetic approach. A cornerstone of this synthesis is the incorporation of the C-terminal unit, (S)-dolaphenine (Doe), a non-proteinogenic amino acid characterized by a thiazole (B1198619) ring. This technical guide provides a comprehensive overview of the role of (S)-dolaphenine hydrochloride as a crucial building block in the total synthesis of dolastatin 10, detailing its synthesis, incorporation into the peptide chain, and the subsequent biological implications.
Chemical Properties and Synthesis of this compound
(S)-Dolaphenine is a phenylalanine derivative containing a thiazole moiety. For synthetic purposes, it is often used as its hydrochloride salt to improve its stability and handling characteristics. The synthesis of (S)-dolaphenine, and its protected forms, is a critical multi-step process in the overall synthesis of dolastatin 10.
Synthesis of N-Boc-(S)-dolaphenine
A common strategy for the synthesis of (S)-dolaphenine involves the preparation of an N-terminally protected derivative, typically with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions during peptide coupling.
Experimental Protocol: Synthesis of N-Boc-(S)-dolaphenine
This protocol is a representative synthesis based on established chemical literature.
-
Step 1: Formation of N-Boc-L-phenylalaninal: L-phenylalanine is first protected with a Boc group. The resulting N-Boc-L-phenylalanine is then reduced to the corresponding aldehyde, N-Boc-L-phenylalaninal, using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) to prevent over-reduction to the alcohol.
-
Step 2: Thiazole Ring Formation: The N-Boc-L-phenylalaninal is reacted with a suitable source of the thiazole nucleus. One common method involves a Hantzsch-type thiazole synthesis or a related cyclization reaction. For instance, reaction with a reagent like 2-aminoethanethiol followed by oxidation can yield the thiazole ring. A key challenge in this step is the dehydrogenation of the intermediate thiazolidine (B150603) or thiazoline (B8809763) to the aromatic thiazole, for which various oxidizing agents such as manganese dioxide (MnO₂) have been employed, though yields can be variable.[1]
-
Purification: The resulting N-Boc-(S)-dolaphenine is purified by column chromatography on silica (B1680970) gel.
| Step | Key Reagents and Conditions | Typical Yield | Purification Method |
| 1. Aldehyde Formation | N-Boc-L-phenylalanine, DIBAL-H, THF, -78 °C | 70-85% | Aqueous work-up and extraction |
| 2. Thiazole Formation | N-Boc-L-phenylalaninal, 2-aminoethanethiol, MnO₂, Benzene, 55 °C | 40-70% | Column Chromatography (Silica Gel) |
Table 1: Summary of a representative synthesis of N-Boc-(S)-dolaphenine.
Conversion to this compound
The Boc protecting group is removed under acidic conditions to yield the free amine, which is then isolated as the hydrochloride salt.
Experimental Protocol: Deprotection of N-Boc-(S)-dolaphenine
-
Deprotection: N-Boc-(S)-dolaphenine is dissolved in a suitable solvent such as dioxane or ethyl acetate. A solution of hydrochloric acid (e.g., 4 M HCl in dioxane) is added, and the reaction is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC).
-
Isolation: The solvent is removed under reduced pressure to yield this compound as a solid, which can be used in the subsequent coupling step without further purification.
| Step | Key Reagents and Conditions | Typical Yield | Purification Method |
| Deprotection | N-Boc-(S)-dolaphenine, 4 M HCl in dioxane, room temperature | >95% | Evaporation of solvent |
Table 2: Summary of the conversion of N-Boc-(S)-dolaphenine to this compound.
Incorporation of (S)-Dolaphenine into the Dolastatin 10 Backbone
The assembly of the dolastatin 10 pentapeptide can be achieved through either solution-phase or solid-phase peptide synthesis (SPPS). In both approaches, this compound serves as the C-terminal building block. The synthesis involves the sequential coupling of the protected amino acid residues: Dolavaline (Dov), Valine (Val), Dolaisoleuine (Dil), and Dolaproine (Dap).
Solution-Phase Synthesis Approach
In a convergent solution-phase synthesis, fragments of the peptide are prepared separately and then coupled together. For instance, a dipeptide fragment, Boc-Dap-Doe, can be synthesized first.
Experimental Protocol: Synthesis of Boc-Dap-Doe Dipeptide
-
Coupling Reaction: N-Boc-dolaproine (Boc-Dap-OH) is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester. This activated species is then reacted with this compound in the presence of a base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine) to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the dolaphenine amine.
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts. The crude dipeptide is then purified by column chromatography.
| Reactants | Coupling Reagents | Solvent | Typical Yield | Purification |
| Boc-Dap-OH, (S)-Doe·HCl | EDCI, HOBt, Et₃N | N,N-Dimethylacetamide (DMAc) | 80-90% | Column Chromatography |
Table 3: Representative conditions for the synthesis of the Boc-Dap-Doe dipeptide fragment.
This dipeptide can then be deprotected at the N-terminus and coupled with the next amino acid in the sequence. A common final coupling step in a convergent synthesis involves the reaction of the N-terminal tripeptide fragment (e.g., Dov-Val-Dil) with the C-terminal dipeptide (Dap-Doe).
Caption: Synthetic workflow for the incorporation of (S)-Dolaphenine into Dolastatin 10.
Solid-Phase Peptide Synthesis (SPPS) Approach
SPPS offers an alternative and often more efficient method for assembling the dolastatin 10 peptide chain. In this approach, the C-terminal (S)-dolaphenine is first attached to a solid support (resin), and the subsequent amino acids are added sequentially.
Experimental Protocol: Fmoc-based SPPS of Dolastatin 10
-
Resin Loading: The first amino acid, Fmoc-(S)-dolaphenine, is attached to a suitable resin (e.g., 2-chlorotrityl chloride resin).
-
Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the dolaphenine is removed using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid in the sequence (Fmoc-Dap-OH) is activated with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and then added to the resin to form the peptide bond.
-
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (Fmoc-Dil-OH, Fmoc-Val-OH, and finally N,N-dimethyl-Dov-OH) until the full pentapeptide is assembled on the resin.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude dolastatin 10 is purified by preparative high-performance liquid chromatography (HPLC).
| Step | Key Reagents and Conditions | Monitoring |
| Fmoc Deprotection | 20% Piperidine in DMF | UV absorbance of dibenzofulvene-piperidine adduct |
| Amino Acid Coupling | Fmoc-amino acid, HATU, DIPEA, DMF | Kaiser test (for primary amines) |
| Cleavage from Resin | TFA, scavengers (e.g., triisopropylsilane, water) | - |
| Purification | Preparative RP-HPLC | UV detection and mass spectrometry |
Table 4: Key steps and reagents in the Fmoc-based solid-phase synthesis of dolastatin 10.
Mechanism of Action and Signaling Pathway of Dolastatin 10
Dolastatin 10 exerts its potent anticancer effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.
Inhibition of Tubulin Polymerization
Dolastatin 10 binds to the β-subunit of tubulin at a site near the vinca (B1221190) alkaloid binding domain.[2] This binding inhibits the polymerization of tubulin dimers into microtubules. The disruption of the delicate equilibrium between microtubule polymerization and depolymerization has profound consequences for the cell.
Cell Cycle Arrest and Apoptosis
The inhibition of microtubule formation prevents the proper assembly of the mitotic spindle, a crucial structure for the segregation of chromosomes during mitosis. This leads to an arrest of the cell cycle in the G2/M phase.[3][4] Prolonged mitotic arrest activates the spindle assembly checkpoint, which, if the damage is irreparable, ultimately triggers the intrinsic pathway of apoptosis (programmed cell death).
The apoptotic cascade initiated by dolastatin 10 involves the B-cell lymphoma 2 (Bcl-2) family of proteins. Dolastatin 10 can induce the phosphorylation of the anti-apoptotic protein Bcl-2, thereby inactivating it. This shifts the balance towards pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.
References
The Biological Activity of (S)-Dolaphenine Hydrochloride: A Core Component of the Potent Antineoplastic Agent Dolastatin 10
(S)-Dolaphenine hydrochloride is a key structural constituent of Dolastatin 10, a natural pentapeptide isolated from the marine mollusk Dolabella auricularia.[1][2] While this compound is integral to the potent cytotoxic activity of Dolastatin 10, there is a notable lack of scientific literature detailing its biological activity as an independent molecule. Therefore, this technical guide will focus on the biological activity of Dolastatin 10, providing the context in which the significance of the this compound moiety is understood. The primary mechanism of action of Dolastatin 10 is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells.
In Vitro Cytotoxicity
Dolastatin 10 exhibits remarkable cytotoxic activity against a broad spectrum of cancer cell lines at nanomolar and even picomolar concentrations. Its potent anti-proliferative effects have been documented in numerous studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L1210 | Leukemia | 0.03 | [3] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | [3] |
| NCI-H82 | Small Cell Lung Cancer | 0.032 - 0.184 | |
| NCI-H446 | Small Cell Lung Cancer | 0.032 - 0.184 | |
| NCI-H510 | Small Cell Lung Cancer | 0.032 - 0.184 | |
| DU-145 | Prostate Cancer | 0.5 | [3] |
| P388 | Leukemia | 0.48 (ng/mL) | [3] |
| Ovarian Carcinoma | Ovarian Cancer | 2.3 x 10⁻¹⁰ M | [2] |
| Lymphoma | Lymphoma | 2.3 x 10⁻¹⁰ M | [2] |
| Colon Carcinoma | Colon Cancer | 2.3 x 10⁻¹⁰ M | [2] |
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary molecular target of Dolastatin 10 is tubulin, the protein subunit of microtubules. By binding to tubulin, Dolastatin 10 disrupts microtubule dynamics, a process essential for the formation of the mitotic spindle during cell division.[1][4] This interference with microtubule assembly leads to a cascade of cellular events culminating in apoptosis.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. The incorporation of a fluorescent reporter, DAPI, into microtubules as they polymerize results in an increase in fluorescence, which is monitored over time.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
DAPI solution
-
Test compound (e.g., Dolastatin 10) and vehicle control (e.g., DMSO)
-
Paclitaxel (positive control for polymerization enhancement)
-
Vinblastine (positive control for polymerization inhibition)
-
Black, opaque 96-well plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Add DAPI to the tubulin solution to a final concentration of 10 µM.
-
Prepare serial dilutions of the test compound and control compounds in General Tubulin Buffer.
-
-
Assay Execution:
-
Add the test compound dilutions, vehicle control, and positive controls to the wells of a pre-chilled 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin/DAPI solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.[5]
-
-
Data Analysis:
-
Subtract the initial fluorescence reading (time 0) from all subsequent readings for each well to correct for background.
-
Plot the change in fluorescence intensity versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) and the plateau fluorescence (extent of polymerization).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the fluorescence-based tubulin polymerization assay.
Induction of Apoptosis via Bcl-2, c-myc, and p53 Signaling Pathways
Disruption of the microtubule network by Dolastatin 10 triggers a cell cycle arrest at the G2/M phase, which subsequently leads to the activation of apoptotic pathways. Key regulators of apoptosis, including the Bcl-2 family of proteins, the oncoprotein c-myc, and the tumor suppressor p53, are modulated by Dolastatin 10. Specifically, Dolastatin 10 has been shown to induce the phosphorylation of the anti-apoptotic protein Bcl-2, thereby inhibiting its function.[1] It also down-regulates the expression of Bcl-2 while promoting the expression of c-myc and p53, collectively shifting the cellular balance towards apoptosis.[6][7]
Caption: Dolastatin 10-induced apoptosis signaling pathway.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., Dolastatin 10)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the compound).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-50 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9][10]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the culture medium background from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Progress in the discovery and development of anticancer agents from marine cyanobacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00019F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis Triggered by Myc-Induced Suppression of Bcl-XL or Bcl-2 Is Bypassed during Lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-myc, p53 and bcl-2, apoptosis-related genes in infiltrating breast carcinomas: evidence of a link between bcl-2 protein over-expression and a lower risk of metastasis and death in operable patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. MTT assay protocol | Abcam [abcam.com]
The Discovery and Genesis of Dolastatin 10: A Potent Marine-Derived Antineoplastic Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dolastatin 10, a structurally unique pentapeptide, stands as a testament to the vast therapeutic potential harbored within marine natural products. Initially isolated from the sea hare Dolabella auricularia, its potent cytotoxic and antimitotic activities have spurred decades of research, leading to its use as a payload in antibody-drug conjugates (ADCs) for cancer therapy. This technical guide provides a comprehensive overview of the discovery, origin, chemical composition, and mechanism of action of dolastatin 10 and its constituent components. Detailed experimental methodologies for its isolation and synthesis are presented, alongside a compilation of its quantitative biological activity. Furthermore, key processes and structures are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of this remarkable molecule.
Discovery and Origin
Initial Discovery from a Marine Mollusk
Dolastatin 10 was first reported in 1987 by Pettit and his research group following an extensive investigation into the cytotoxic constituents of the Indian Ocean sea hare, Dolabella auricularia.[1][2] The isolation process was a monumental undertaking, requiring the collection of vast quantities of the mollusk to yield mere milligrams of the active compound, with reported yields in the range of 10⁻⁶ to 10⁻⁷ percent.[1][3] The isolation typically involved solvent extraction of the sea hare homogenates followed by multiple rounds of chromatography to purify the compound.[1]
The True Biosynthetic Source: A Marine Cyanobacterium
Subsequent research revealed that Dolabella auricularia is not the de novo producer of dolastatin 10. Instead, the sea hare bioaccumulates the compound through its diet. The true biosynthetic origin of dolastatin 10 was traced to a marine cyanobacterium, initially identified as Symploca hydnoides or Symploca sp., and later reclassified as Caldora penicillata.[4][5][6][7][8] This discovery was pivotal, as it not only clarified the ecological origin of dolastatin 10 but also provided a more sustainable and higher-yielding source for the compound.[4][5] The biosynthesis of dolastatin 10 in cyanobacteria is orchestrated by a sophisticated enzymatic assembly line involving non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).[4][5]
Chemical Structure and Components
Dolastatin 10 is a linear pentapeptide with a molecular formula of C₄₂H₆₈N₆O₆S and a molecular weight of 785.1 g/mol .[9] It is characterized by the presence of several unique and non-proteinogenic amino acid residues, which contribute to its remarkable biological activity.[10]
The constituent components of dolastatin 10, arranged from the N-terminus to the C-terminus, are:
-
(S)-Dolavaline (Dov): A unique N,N-dimethylated valine derivative.
-
(S)-Valine (Val): A standard proteinogenic amino acid.
-
(3R,4S,5S)-Dolaisoleuine (Dil): A highly modified isoleucine derivative containing a methoxy (B1213986) group.
-
(2R,3R,4S)-Dolaproine (Dap): A novel proline derivative.
-
(S)-Dolaphenine (Doe): A distinctive C-terminal primary amine derived from phenylalanine, featuring a thiazole (B1198619) ring.[4][10]
Figure 1: Linear peptide structure of dolastatin 10.
Experimental Protocols
Isolation from Marine Cyanobacteria (General Workflow)
The isolation of dolastatin 10 from cyanobacterial biomass, such as Caldora penicillata, generally follows a multi-step extraction and purification protocol.
Figure 2: Generalized workflow for the isolation of dolastatin 10.
A detailed protocol would involve:
-
Biomass Preparation: Collection of cyanobacterial mats, followed by lyophilization (freeze-drying) and grinding to a fine powder to increase the surface area for extraction.
-
Extraction: The dried biomass is subjected to exhaustive extraction with a mixture of organic solvents, such as dichloromethane (B109758) and methanol, to isolate a wide range of metabolites.
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. The fraction containing dolastatin 10 is identified through bioassay-guided fractionation.
-
Chromatography: The active fraction is further purified using a series of chromatographic techniques, including silica gel chromatography and size-exclusion chromatography (e.g., Sephadex LH-20).
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield highly pure dolastatin 10 is typically achieved using reversed-phase HPLC.
Chemical Synthesis (General Approach)
The low natural abundance of dolastatin 10 necessitated the development of efficient total synthesis routes. The synthesis is complex due to the multiple chiral centers and unusual amino acid residues. A common strategy involves the synthesis of the individual amino acid components, followed by their sequential coupling.
Figure 3: General workflow for the total synthesis of dolastatin 10.
A more detailed, though still generalized, protocol for the synthesis of a dolastatin 10 analog via solid-phase peptide synthesis (SPPS) is as follows:[11]
-
Resin Preparation: A suitable solid support, such as 2-chlorotrityl chloride resin, is used as the starting point.
-
Fmoc Chemistry: The synthesis proceeds using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.
-
Amino Acid Coupling: The protected amino acid residues are sequentially coupled to the growing peptide chain on the resin. Each coupling step is followed by a deprotection step to remove the Fmoc group from the N-terminus, allowing for the addition of the next amino acid. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to facilitate amide bond formation.
-
Cleavage from Resin: Once the peptide chain is fully assembled, it is cleaved from the solid support using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA).
-
Purification: The crude synthetic peptide is then purified using reversed-phase HPLC to obtain the final product.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of dolastatin 10 is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
A general protocol is as follows:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a serial dilution of dolastatin 10 and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a medium containing MTT solution, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of dolastatin 10 is the inhibition of tubulin polymerization.[2][11][12][13] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the vinca (B1221190) alkaloid binding site on β-tubulin, dolastatin 10 disrupts microtubule dynamics, leading to the depolymerization of microtubules.[2] This disruption of the microtubule network has several downstream consequences:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to cell cycle arrest at the G2/M phase.[14]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][13]
A key signaling event in dolastatin 10-induced apoptosis is the modulation of the Bcl-2 family of proteins. Bcl-2 is an anti-apoptotic protein that promotes cell survival. Dolastatin 10 has been shown to induce the phosphorylation of Bcl-2, which inactivates its anti-apoptotic function.[1][4] Additionally, dolastatin 10 can downregulate the expression of Bcl-2 and upregulate the expression of pro-apoptotic proteins like c-myc and p53, further tipping the cellular balance towards apoptosis.[1][2]
Figure 4: Signaling pathway of dolastatin 10-induced apoptosis.
Quantitative Data
The potent biological activity of dolastatin 10 has been quantified in numerous studies. The following tables summarize some of the reported in vitro cytotoxicity and tubulin polymerization inhibition data.
Table 1: In Vitro Cytotoxicity of Dolastatin 10 against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| L1210 | Murine Leukemia | 0.03 | [1] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | [1] |
| DU-145 | Human Prostate Cancer | 0.5 | [1] |
| HT-29 | Human Colon Cancer | 0.06 | [1] |
| MCF7 | Human Breast Cancer | 0.03 | [1] |
| NCI-H82 | Small Cell Lung Cancer | 0.032 - 0.184 | [4] |
| NCI-H446 | Small Cell Lung Cancer | 0.032 - 0.184 | [4] |
| NCI-H510 | Small Cell Lung Cancer | 0.032 - 0.184 | [4] |
Table 2: Inhibition of Tubulin Polymerization by Dolastatin 10
| Assay Condition | IC₅₀ (µM) | Reference |
| Purified tubulin in glutamate | 1.2 | [2] |
| Purified tubulin | 2.2 | [1] |
Conclusion
Dolastatin 10 represents a landmark discovery in marine natural product chemistry and cancer research. Its journey from a rare component of a sea hare to a well-characterized antineoplastic agent produced by cyanobacteria highlights the importance of exploring marine biodiversity for novel therapeutic leads. The unique chemical structure of dolastatin 10, particularly its unusual amino acid constituents, is intrinsically linked to its potent mechanism of action as a tubulin polymerization inhibitor. While its systemic toxicity has limited its direct clinical application, dolastatin 10 has paved the way for the development of highly successful antibody-drug conjugates, where its potent cytotoxicity is harnessed for targeted cancer therapy. The detailed understanding of its discovery, synthesis, and biological activity continues to inspire the design and development of new and improved anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Activity of dolastatin 10 against small-cell lung cancer in vitro and in vivo: induction of apoptosis and bcl-2 modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of dolastatin 10 from the marine cyanobacterium Symploca species VP642 and total stereochemistry and biological evaluation of its analogue symplostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dolastatin 10 | C42H68N6O6S | CID 9810929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. experts.azregents.edu [experts.azregents.edu]
- 11. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 12. US4978744A - Synthesis of dolastatin 10 - Google Patents [patents.google.com]
- 13. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (S)-Dolaphenine Hydrochloride in Tubulin Polymerization Inhibition: A Technical Guide
(S)-Dolaphenine hydrochloride is a key synthetic intermediate of Dolastatin 10, a potent antineoplastic agent known to inhibit tubulin polymerization. [1][2][3][4] While direct studies on this compound's independent activity are limited, its integral role in the structure of Dolastatin 10 suggests its contribution to the overall mechanism of action. This guide provides an in-depth overview of the core principles of tubulin polymerization inhibition, likely mechanisms involving structures related to (S)-Dolaphenine, relevant experimental protocols, and the downstream cellular consequences.
Introduction to Tubulin and Microtubule Dynamics
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[5][6][7] They are composed of α- and β-tubulin heterodimers that polymerize in a GTP-dependent manner to form protofilaments, which in turn assemble into hollow microtubule structures.[8] The dynamic nature of microtubules, characterized by phases of growth, shrinkage, and pause, is critical for their function.[9] Disruption of this dynamic equilibrium by small molecules, known as microtubule-targeting agents (MTAs), can lead to cell cycle arrest and apoptosis, making them effective anticancer agents.[5][6]
Mechanism of Tubulin Polymerization Inhibition
Microtubule-targeting agents are broadly classified into two groups: microtubule-stabilizing and microtubule-destabilizing agents.[6] Compounds that inhibit tubulin polymerization fall into the latter category. These agents typically bind to specific sites on the tubulin dimer, preventing its incorporation into the growing microtubule. One of the most well-characterized binding sites for tubulin polymerization inhibitors is the colchicine-binding site, located at the interface between α- and β-tubulin.[10] By binding to this site, these agents induce a conformational change in the tubulin dimer that hinders its ability to polymerize.[10]
While the precise binding site of the dolastatin family on tubulin is distinct from colchicine (B1669291), they are known to interfere with tubulin-dependent GTP hydrolysis and inhibit microtubule assembly.[11] It is plausible that the (S)-Dolaphenine moiety contributes to the binding affinity and inhibitory activity of Dolastatin 10.
Quantitative Data on Related Tubulin Inhibitors
| Compound | Assay Type | IC50 (µM) | Reference |
| Colchicine | Tubulin Polymerization (Turbidity) | 2.68 | [12] |
| Combretastatin A-4 (CA-4) | Tubulin Polymerization (Turbidity) | 2.1 | [12] |
| Nocodazole | Tubulin Polymerization (Fluorescence) | 2.292 | [12] |
| Tubulin Inhibitor 16 (TN-16) | Tubulin Polymerization (In vitro) | 0.4 - 1.7 | [13] |
| Novel 2-phenylindole (B188600) derivative | Tubulin Polymerization | 0.79 | [10] |
| 5-Amino-6-methoxy-2-aroylquinoline | Tubulin Polymerization | 1.6 | [10] |
This table presents IC50 values for various known tubulin polymerization inhibitors to provide a comparative context for the potency of such agents.
The cytotoxic effects of these compounds are also evaluated across various cancer cell lines.
| Compound | Cell Line | IC50 | Incubation Time |
| Novel Oleoyl Hybrids | HCT116 | 0.34 - 22.4 µM | Not Specified |
| Novel Combretastatin Analogue | HeLa | 1.2 µM | Not Specified |
| Paclitaxel-resistant cell line inhibitor (SB226) | Average of a panel | 0.76 nM | Not Specified |
| CRISPR-identified inhibitor (KX2-391) | Not Specified | Potent (specific value not given) | 3 hours |
This table showcases the cytotoxic efficacy of different tubulin inhibitors against various cancer cell lines, highlighting the range of potencies observed.[14][15][16]
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in turbidity as a result of microtubule formation from purified tubulin.
Materials:
-
Lyophilized tubulin (e.g., porcine brain tubulin)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
This compound or other test compounds
-
Positive control (e.g., Paclitaxel for enhancers, Nocodazole for inhibitors)
-
Vehicle control (e.g., DMSO)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
-
96-well plates
Procedure:
-
Prepare the tubulin polymerization mix on ice by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.[12][17]
-
Pipette 10 µL of 10x concentrated test compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.[12]
-
To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.[12]
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.[12]
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[12][18]
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.[12]
-
Plot the change in absorbance versus time.
-
Determine the maximum rate of polymerization (Vmax) and the plateau absorbance.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[12]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[19]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[20][21]
-
Microplate reader capable of measuring absorbance at 570-590 nm[20]
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[20][21]
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[21]
-
Remove the treatment medium and add 100 µL of fresh medium and 10-50 µL of MTT solution to each well.[20]
-
Incubate the plate at 37°C for 1.5 to 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[20][21]
-
Remove the MTT-containing medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.[20][21]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]
-
Measure the absorbance at 570-590 nm using a microplate reader.[20]
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells.
Materials:
-
Cells grown on sterile glass coverslips
-
This compound or other test compounds
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)[13]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)[22]
-
Fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 568)[22]
-
Nuclear counterstain (e.g., DAPI)[13]
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the test compound for the desired time.
-
Gently wash the cells with pre-warmed PBS.[13]
-
Fix the cells with the chosen fixation buffer for 10-15 minutes at room temperature.[13]
-
Wash the cells three times with PBS.[13]
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.[13]
-
Wash three times with PBS.[13]
-
Counterstain the nuclei with DAPI for 5 minutes.[13]
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[13]
-
Visualize the microtubule network using a fluorescence microscope.
Signaling Pathways and Cellular Effects
Inhibition of tubulin polymerization triggers a cascade of cellular events, ultimately leading to apoptosis.
Mitotic Arrest
The primary consequence of disrupting microtubule dynamics is the failure to form a functional mitotic spindle, which is essential for chromosome segregation during mitosis.[5] This leads to an arrest of the cell cycle at the G2/M phase.[5][6]
Apoptosis Induction
Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway. This can involve the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins, leading to caspase activation and programmed cell death.[5][23]
Disruption of Intracellular Transport
Microtubules serve as tracks for the transport of vesicles, organelles, and signaling molecules within the cell.[6] Their disruption can impair these transport processes, affecting various cellular functions.
Inhibition of Angiogenesis
Some tubulin polymerization inhibitors have been shown to have anti-angiogenic effects by disrupting the microtubule cytoskeleton in endothelial cells, which is crucial for blood vessel formation.[24] This can involve the downregulation of hypoxia-inducible factor-1α (HIF-1α).[24]
Visualizations
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Signaling pathway of tubulin polymerization inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. (S)-Dolaphenine (hydrochloride) - MedChem Express [bioscience.co.uk]
- 5. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. abscience.com.tw [abscience.com.tw]
- 19. merckmillipore.com [merckmillipore.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 23. scbt.com [scbt.com]
- 24. Both Microtubule-Stabilizing and Microtubule-Destabilizing Drugs Inhibit Hypoxia-Inducible Factor-1α Accumulation and Activity by Disrupting Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Dolaphenine Hydrochloride: A Pivotal Component of Marine-Derived Anticancer Agents
(S)-Dolaphenine hydrochloride is a key structural component of Dolastatin 10, a potent antineoplastic agent originally isolated from the marine sea hare Dolabella auricularia.[1][2] As a constituent of one of the most powerful peptide-based cytotoxins discovered, this compound holds significant interest for researchers in marine natural products, medicinal chemistry, and oncology drug development. This technical guide provides an in-depth overview of its properties, synthesis, biological significance, and the experimental protocols relevant to its study.
Physicochemical Properties and Spectroscopic Data
This compound is a chiral amine featuring a thiazole (B1198619) ring linked to a phenylethyl group.[3] It serves as a crucial building block in the total synthesis of Dolastatin 10 and its analogues.[4] The hydrochloride salt form enhances its stability and solubility for experimental use.
| Property | Value | Reference |
| Chemical Name | (1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine hydrochloride | [3] |
| Molecular Formula | C₁₁H₁₃ClN₂S | [3][4] |
| Molecular Weight | 240.75 g/mol | [3][4] |
| CAS Number | 135383-60-7 | [3] |
| Appearance | Light yellow to yellow solid | MedChemExpress |
| Solubility | Soluble in DMSO (≥50 mg/mL) and water (≥50 mg/mL) | MedChemExpress |
| Purity | Typically ≥98% | [3] |
| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | MedChemExpress |
| Spectroscopic Data | Description |
| ¹H NMR | Spectral data is available from commercial suppliers but not detailed in the provided search results. |
| ¹³C NMR | Spectral data is available from commercial suppliers but not detailed in the provided search results. |
| Mass Spectrometry | Mass spectrometry data is available from commercial suppliers but not detailed in the provided search results. |
| Infrared (IR) | IR spectral data is available from commercial suppliers but not detailed in the provided search results. |
Significance in Marine Natural Products and Drug Development
The significance of this compound is intrinsically linked to the potent biological activity of Dolastatin 10. Dolastatin 10 is a powerful inhibitor of tubulin polymerization, a critical process for cell division, making it a highly effective anticancer agent.[1][2] It exhibits cytotoxicity against a wide range of cancer cell lines at sub-nanomolar concentrations.[5]
The dolaphenine moiety is a key contributor to the bioactivity of Dolastatin 10. Structure-activity relationship studies have shown that modifications to this C-terminal unit can significantly impact the cytotoxic potency of the parent compound.[5] This has led to the development of synthetic analogues of Dolastatin 10, such as Auristatin PE, where the dolaphenine unit is replaced with a phenethylamine (B48288) group, resulting in comparable activity.[5] These synthetic analogues, including Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), are now crucial components of several FDA-approved antibody-drug conjugates (ADCs) for cancer therapy.[6][7]
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction
The primary mechanism of action of Dolastatin 10, and by extension the importance of its (S)-dolaphenine component, is the disruption of microtubule dynamics.[1][2]
-
Tubulin Binding: Dolastatin 10 binds to the vinca (B1221190) domain on β-tubulin, a subunit of the tubulin heterodimer.[8] This binding interferes with the assembly of tubulin dimers into microtubules.[1][2]
-
Inhibition of Microtubule Assembly: By preventing tubulin polymerization, Dolastatin 10 disrupts the formation of the mitotic spindle, a cellular machine essential for chromosome segregation during mitosis.
-
Cell Cycle Arrest: The disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[9]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis (programmed cell death). This is mediated, in part, through the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2.[6][9] The downregulation of Bcl-2 shifts the cellular balance towards pro-apoptotic proteins, leading to the activation of caspases and the execution of apoptosis.[10]
Experimental Protocols
Synthesis of (S)-Dolaphenine
While a detailed, step-by-step protocol for the synthesis of this compound is not fully available in the provided search results, a general synthetic approach involves the conversion of L-phenylalanine to a thiazole-containing derivative. One reported method summarizes the synthesis of dolaphenine from phenylalanine via thiazolidine (B150603) or thiazoline (B8809763) intermediates, followed by dehydrogenation.[11] Another approach describes a four-step synthesis of Boc-protected (S)-dolaphenine starting from protected phenylalanyl glycine, with a key cyclization step to form the thiazole ring.
A more detailed, multi-step synthesis of a related compound, duloxetine (B1670986) hydrochloride, which also involves forming a heterocyclic ring attached to a phenyl-containing chain, is described in patents. These often involve steps like reacting a ketone with a dimethylamine (B145610) salt, reduction, resolution with a chiral acid, and subsequent reactions to form the final product and its hydrochloride salt.[12]
Isolation from Marine Sources
(S)-Dolaphenine is a component of Dolastatin 10, which was first isolated from the sea hare Dolabella auricularia.[13] However, it is now understood that the sea hare obtains these compounds through its diet, with the actual producers being marine cyanobacteria of the genus Symploca. The isolation of dolastatins from these natural sources is a complex process due to their extremely low abundance.[13]
A general procedure for isolating compounds like dolastatins from marine organisms involves:
-
Collection and Extraction: Large quantities of the marine organism (e.g., Dolabella auricularia or Symploca sp.) are collected and extracted with organic solvents such as a mixture of dichloromethane (B109758) and methanol.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are further purified using various chromatographic techniques, including column chromatography on silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC), often using both normal-phase and reverse-phase columns.
-
Isolation and Characterization: The pure compounds are isolated, and their structures are elucidated using spectroscopic methods like NMR and mass spectrometry.
Tubulin Polymerization Inhibition Assay
This assay is fundamental to assessing the bioactivity of compounds that target tubulin.
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compound (this compound or Dolastatin 10) and controls (e.g., paclitaxel (B517696) as a stabilizer, colchicine (B1669291) as a destabilizer)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
On ice, prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing glycerol and GTP (final concentration 1 mM).
-
Add serial dilutions of the test compound to the wells of a pre-warmed 96-well plate. Include vehicle controls.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC₅₀ value can be determined by plotting the percent inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include vehicle controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion
This compound is a vital component of the highly potent marine natural product Dolastatin 10. Its unique chemical structure is crucial for the potent tubulin polymerization inhibition and subsequent induction of apoptosis that makes Dolastatin 10 and its synthetic derivatives powerful anticancer agents. The study of this compound and its role within the larger peptide continues to be a significant area of research, driving the development of next-generation antibody-drug conjugates and other targeted cancer therapies. Further elucidation of its specific biological activities and the development of more efficient synthetic routes will undoubtedly contribute to the advancement of oncology drug discovery.
References
- 1. Structure-activity studies with chiral isomers and with segments of the antimitotic marine peptide dolastatin 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. (S)-Dolaphenine (hydrochloride) - MedChem Express [bioscience.co.uk]
- 5. Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of dolastatin 10 with tubulin: induction of aggregation and binding and dissociation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dolastatin 15 induces apoptosis and BCL-2 phosphorylation in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of dolastatin 10 on human non‐Hodgkin's lymphoma cell lines | Semantic Scholar [semanticscholar.org]
- 11. This compound | Dolastatin 10合成中间体 | MCE [medchemexpress.cn]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. mdpi.com [mdpi.com]
The Potent Antineoplastic Properties of Dolastatin 10 and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, and its synthetic derivatives, represent a class of exceptionally potent antineoplastic agents. Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This technical guide provides an in-depth overview of the core antineoplastic properties of dolastatin 10 and its derivatives, with a focus on quantitative cytotoxicity data, detailed experimental protocols for their evaluation, and visualization of key signaling pathways and experimental workflows. The remarkable potency of these compounds, particularly auristatin derivatives like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), has led to their successful application as payloads in antibody-drug conjugates (ADCs), a targeted cancer therapy that delivers highly cytotoxic agents directly to tumor cells.
Introduction
The dolastatins are a family of natural products that have garnered significant attention in the field of oncology due to their profound cytotoxic activity against a wide range of cancer cell lines. Dolastatin 10, the most potent of this family, exhibits its effects at nanomolar and even picomolar concentrations.[1][2] However, its high systemic toxicity has limited its therapeutic application as a standalone agent.[3] This challenge paved the way for the development of synthetic derivatives, most notably the auristatins, which retain the potent cytotoxic mechanism but are engineered for targeted delivery.[4] Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two such derivatives that have become critical components of several FDA-approved antibody-drug conjugates (ADCs), revolutionizing the treatment of certain cancers.[]
This guide will delve into the fundamental aspects of dolastatin 10 and its derivatives, providing researchers and drug development professionals with a comprehensive resource on their mechanism of action, structure-activity relationships, and the methodologies used to characterize their potent antineoplastic effects.
Mechanism of Action
The primary antineoplastic mechanism of dolastatin 10 and its derivatives is the disruption of microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.
Dolastatin 10 binds to the vinca (B1221190) domain of β-tubulin, inhibiting its polymerization into microtubules.[6] This disruption of microtubule assembly leads to the collapse of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis. Consequently, the cell cycle is arrested in the G2/M phase, preventing cell division and ultimately triggering programmed cell death, or apoptosis.[1][7]
Signaling Pathways
The induction of apoptosis by dolastatin 10 and its derivatives is mediated through the modulation of key signaling proteins, primarily the Bcl-2 family and the p53 tumor suppressor.
Dolastatin 10 has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2 and promote the expression of the tumor suppressor protein p53.[1][8] The reduction in Bcl-2, which normally acts to prevent apoptosis, coupled with the activation of p53, creates a pro-apoptotic cellular environment. This signaling cascade is a critical component of the cytotoxic effects of these compounds.[1][2]
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of dolastatin 10 and its key derivatives, MMAE and MMAF, against a panel of human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.
Table 1: In Vitro Cytotoxicity of Dolastatin 10
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L1210 | Leukemia | 0.03 | [2] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | [2] |
| DU-145 | Prostate Cancer | 0.5 | [2] |
| HT-29 | Colon Cancer | 0.06 | [9] |
| MCF7 | Breast Cancer | 0.03 | [9] |
| NCI-H82 | Small Cell Lung Cancer | 0.032 - 0.184 | [10] |
| NCI-H446 | Small Cell Lung Cancer | 0.032 - 0.184 | [10] |
| NCI-H510 | Small Cell Lung Cancer | 0.032 - 0.184 | [10] |
Table 2: In Vitro Cytotoxicity of Monomethyl Auristatin E (MMAE)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | 3.27 | [11] |
| HEK293 | Kidney Cancer | 4.24 | [11] |
| BxPC-3 | Pancreatic Cancer | 0.97 | [12] |
| PSN-1 | Pancreatic Cancer | 0.99 | [12] |
| Capan-1 | Pancreatic Cancer | 1.10 | [12] |
| Panc-1 | Pancreatic Cancer | 1.16 | [12] |
| NCI-N87 | Gastric Carcinoma | 0.7 | [13] |
| OE19 | Esophageal Adenocarcinoma | 1.5 | [13] |
| HCT116 | Colorectal Carcinoma | 8.8 | [13] |
Table 3: In Vitro Cytotoxicity of Monomethyl Auristatin F (MMAF)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-N87 | Gastric Carcinoma | 88.3 | [13] |
| OE19 | Esophageal Adenocarcinoma | 386.3 | [13] |
| HCT116 | Colorectal Carcinoma | 8,944 | [13] |
| Jurkat | T-cell Leukemia | 450 | [14] |
| SKBR3 | Breast Cancer | 83 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antineoplastic properties of dolastatin 10 and its derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Dolastatin 10 or its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Dolastatin 10 or its derivatives
-
Positive control (e.g., colchicine)
-
Vehicle control (e.g., DMSO)
-
Pre-chilled 96-well plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: Pre-warm the microplate reader to 37°C. Prepare a tubulin polymerization mix on ice by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.
-
Compound Addition: Pipette 10 µL of 10x concentrated test compound dilutions, positive control, or vehicle control into the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization). Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.[15]
Synthesis of Monomethyl Auristatin E (MMAE)
The synthesis of MMAE is a complex, multi-step process. The following provides a high-level overview of a convergent synthetic approach.
Key Intermediates:
-
Protected tetrapeptide: N-methylvaline-valine-dolaisoleucine-dolaproine (MeVal-Val-Dil-Dap)
-
C-terminal unit: A dolaphenine analogue
General Procedure:
-
Synthesis of the Protected Tetrapeptide: This is typically achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). This involves the sequential coupling of the protected amino acid building blocks.[16]
-
Synthesis of the C-terminal Unit: The dolaphenine analogue is synthesized separately.
-
Coupling Reaction: The protected tetrapeptide is coupled with the C-terminal unit using a peptide coupling agent (e.g., HATU).[1]
-
Deprotection: The protecting groups are removed to yield the final MMAE product.
-
Purification: The crude product is purified using chromatographic techniques (e.g., HPLC) to obtain high-purity MMAE.[16]
Conclusion
Dolastatin 10 and its derivatives, particularly the auristatins, are among the most potent antineoplastic agents ever discovered. Their mechanism of action, centered on the disruption of microtubule dynamics, leads to profound cytotoxicity in cancer cells. While the systemic toxicity of dolastatin 10 has limited its direct clinical use, its synthetic derivatives have been successfully harnessed as payloads in antibody-drug conjugates, representing a major advancement in targeted cancer therapy. This technical guide has provided a comprehensive overview of the core properties of these compounds, including quantitative data on their cytotoxicity, detailed experimental protocols for their evaluation, and visual representations of their mechanism of action and synthesis. This information serves as a valuable resource for researchers and professionals dedicated to the ongoing development of novel and more effective cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel marine-derived anticancer agents: a phase I clinical, pharmacological, and pharmacodynamic study of dolastatin 10 (NSC 376128) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The bcl-2 and p53 oncoproteins can be modulated by bryostatin 1 and dolastatins in human diffuse large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activity of dolastatin 10 against small-cell lung cancer in vitro and in vivo: induction of apoptosis and bcl-2 modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Pivotal Role of (S)-Dolaphenine Hydrochloride in the Cytotoxicity of Dolastatin 10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical contribution of the (S)-Dolaphenine hydrochloride moiety to the potent cytotoxic activity of dolastatin 10, a natural pentapeptide that has been a cornerstone in the development of antibody-drug conjugates (ADCs). Through a comprehensive review of structure-activity relationship (SAR) studies, this document elucidates the importance of the C-terminal unit in the molecule's mechanism of action, which primarily involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Introduction to Dolastatin 10 and its Cytotoxic Potency
Dolastatin 10, originally isolated from the sea hare Dolabella auricularia, is a highly potent antineoplastic agent that exhibits profound cytotoxicity against a wide range of cancer cell lines at sub-nanomolar concentrations.[1][2] Its unique structure comprises four amino acids and a C-terminal amine, (S)-dolaphenine. The primary mechanism of action of dolastatin 10 is its interaction with tubulin, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent induction of apoptosis.[2][3] This potent activity has made dolastatin 10 and its synthetic analogs, the auristatins, invaluable payloads in the design of targeted cancer therapies.
The Contribution of the (S)-Dolaphenine Moiety to Cytotoxicity
The (S)-dolaphenine unit, a derivative of phenylalanine, is located at the C-terminus of dolastatin 10 and plays a significant, though tolerant, role in its cytotoxic activity. Structure-activity relationship (SAR) studies have demonstrated that modifications at this C-terminal position are generally well-tolerated, and in some cases can be altered to modulate the physicochemical properties of the molecule without a substantial loss of potency.[4]
A key finding in understanding the role of the dolaphenine moiety comes from the synthesis and evaluation of auristatin PE. In this analog, the dolaphenine unit is replaced by phenethylamine. Remarkably, auristatin PE exhibits a cytotoxic potency that is comparable to that of dolastatin 10 itself, indicating that the core pharmacophore responsible for tubulin binding and cytotoxicity can accommodate structural changes at the C-terminus.[5] This has been a pivotal discovery, enabling the development of dolastatin 10 analogs with modified C-termini for conjugation to antibodies, thereby creating highly targeted and potent antibody-drug conjugates (ADCs).
Further studies have explored various modifications on the thiazole (B1198619) ring of the dolaphenine unit. The introduction of functional groups such as amines, alcohols, and thiols has yielded novel analogs with excellent potency in tumor cell proliferation assays.[6] For instance, the development of dolastatinol, which features a methylene (B1212753) hydroxyl group on the thiazole ring, demonstrated that such modifications can preserve the potent anticancer properties of the parent molecule.[6]
While the dolaphenine moiety is amenable to modification, its complete removal or significant alteration can impact activity. For example, a tripeptide segment of dolastatin 10, lacking the dolaproine and dolaphenine units, was found to be significantly less effective at inhibiting tubulin polymerization and showed no activity against L1210 cells. This highlights that while the C-terminal unit is tolerant to certain modifications, its presence contributes to the overall high potency of the parent molecule.
Quantitative Analysis of Cytotoxicity
The following tables summarize the in vitro cytotoxicity of dolastatin 10 and its C-terminally modified analogs against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Cytotoxicity of Dolastatin 10 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | [2] |
| NCI-H82 | Small Cell Lung Cancer | 0.032 - 0.184 | [7] |
| NCI-H446 | Small Cell Lung Cancer | 0.032 - 0.184 | [7] |
| NCI-H510 | Small Cell Lung Cancer | 0.032 - 0.184 | [7] |
| L1210 | Leukemia | 0.03 | [2] |
| DU-145 | Prostate Cancer | 0.5 | [2] |
| HT-29 | Colon Cancer | 0.06 | [2] |
| MCF7 | Breast Cancer | 0.03 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.54 | [6] |
| BT474 | HER2-Positive Breast Cancer | 0.95 | [6] |
| SKBR3 | HER2-Positive Breast Cancer | 2.3 | [6] |
| U-2932 | Diffuse Large B-Cell Lymphoma | 0.33 ng/mL | [8] |
| SUDHL-2 | Diffuse Large B-Cell Lymphoma | 0.50 ng/mL | [8] |
| Toledo | Diffuse Large B-Cell Lymphoma | 0.87 ng/mL | [8] |
Table 2: Cytotoxicity of C-Terminally Modified Dolastatin 10 Analogs
| Analog | C-Terminal Modification | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| Auristatin PE | Dolaphenine replaced by phenethylamine | WSU-WM | Waldenstrom's Macroglobulinemia | <0.1 (as 100 pg/ml) | [5] |
| Dolastatinol | Methylene hydroxyl on thiazole ring | MDA-MB-231 | Triple-Negative Breast Cancer | 1.54 | [6] |
| Dolastatinol | Methylene hydroxyl on thiazole ring | BT474 | HER2-Positive Breast Cancer | 0.95 | [6] |
| Dolastatinol | Methylene hydroxyl on thiazole ring | SKBR3 | HER2-Positive Breast Cancer | 2.3 | [6] |
| Analog 41 | Doe replaced by phenylalanine, azides on Val and Dap | - | - | 0.057 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Dolastatin 10 or its analogs, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compounds. Include untreated control wells (medium only) and solvent control wells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Assay
This in vitro assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (Dolastatin 10 or analogs)
-
A temperature-controlled spectrophotometer with a plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold general tubulin buffer supplemented with GTP and glycerol.
-
Add various concentrations of the test compound or a vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.
-
The rate of tubulin polymerization is proportional to the increase in absorbance. The inhibitory effect of the compound can be quantified by comparing the polymerization rate in the presence of the compound to that of the vehicle control.
Signaling Pathways and Visualizations
Dolastatin 10 induces apoptosis primarily through the intrinsic pathway, which is regulated by the Bcl-2 family of proteins. The process is initiated by the disruption of microtubule dynamics, leading to mitotic arrest. This arrest signals the cell to undergo apoptosis, a process that involves the phosphorylation and downregulation of the anti-apoptotic protein Bcl-2.[2][9]
Caption: Dolastatin 10-induced apoptosis signaling pathway.
The diagram above illustrates the key steps in the apoptotic pathway initiated by dolastatin 10. The inhibition of tubulin polymerization leads to mitotic arrest, which in turn triggers the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. This allows the pro-apoptotic proteins Bax and Bak to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of dolastatin 10 against small-cell lung cancer in vitro and in vivo: induction of apoptosis and bcl-2 modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific Cytotoxic Effect of an Auristatin Nanoconjugate Towards CXCR4+ Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of dolastatin 10 on human non-Hodgkin's lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-Dolaphenine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
(S)-Dolaphenine is a crucial non-proteinogenic amino acid component of Dolastatin 10, a potent antineoplastic agent originally isolated from the sea hare Dolabella auricularia.[1][2] The precise stereochemistry of (S)-Dolaphenine is vital for the biological activity of Dolastatin 10, making its enantioselective synthesis a significant area of research in medicinal chemistry and drug development. This document outlines a detailed protocol for the asymmetric synthesis of (S)-Dolaphenine hydrochloride, providing structured data for key intermediates and a comprehensive experimental workflow.
Introduction to Synthetic Strategies
Several asymmetric strategies have been developed for the synthesis of (S)-Dolaphenine. Common approaches include the use of chiral auxiliaries, stereoselective reduction of prochiral precursors, and the application of chiral catalysts.[3][4][5] One efficient method involves the asymmetric addition to a chiral N-sulfinyl imine, which provides a straightforward route to the protected amine with high stereocontrol.[2] Another notable strategy employs the cyclization of a dipeptide precursor to form the thiazole (B1198619) ring, followed by a palladium-catalyzed reduction.[6][7] The protocol detailed below is a composite representation of modern and efficient methodologies for the preparation of enantiomerically pure (S)-Dolaphenine.
Experimental Protocols
Overall Reaction Scheme
The following multi-step synthesis transforms a protected L-phenylalanine derivative into this compound. This pathway is designed to ensure high enantiomeric purity.
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of Boc-Protected (S)-Dolaphenine
This protocol is based on the approach involving the formation and reduction of a thiazolyl triflate intermediate.[7]
Step 1: Synthesis of the Dipeptide Precursor
-
Materials: Boc-L-phenylalanine, glycine (B1666218) methyl ester hydrochloride, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), and triethylamine (B128534) (TEA) in dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve Boc-L-phenylalanine (1.0 eq) in DCM.
-
Add EDC (1.2 eq), HOBt (1.2 eq), glycine methyl ester hydrochloride (1.1 eq), and TEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Step 2: Thionation and Cyclization to Thiazole
-
Materials: Dipeptide precursor, Lawesson's reagent, and toluene.
-
Procedure:
-
Dissolve the dipeptide precursor (1.0 eq) in dry toluene.
-
Add Lawesson's reagent (0.6 eq) and reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
The resulting endothiodipeptide is used in the next step without further purification.
-
Dissolve the crude endothiodipeptide in a suitable solvent and treat with triflic anhydride (B1165640) (Tf₂O) to yield the thiazolyl triflate.[7]
-
Step 3: Palladium-Catalyzed Reduction
-
Materials: Thiazolyl triflate, palladium(II) acetate (B1210297) (Pd(OAc)₂), triphenylphosphine (B44618) (Ph₃P), triethylamine (TEA), formic acid, and anhydrous THF.
-
Procedure:
-
To a solution of the thiazolyl triflate (1.0 eq) in anhydrous THF, add Pd(OAc)₂ (0.08 eq) and Ph₃P (0.32 eq).[7]
-
Heat the mixture to 60 °C under a nitrogen atmosphere.
-
Add a mixture of TEA (2.0 eq) and formic acid (2.0 eq) dropwise.[7]
-
Stir the reaction at 60 °C for 4 hours.[7]
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with 1M KHSO₄, saturated NaHCO₃, water, and brine.[7]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography to obtain Boc-protected (S)-Dolaphenine.
-
Step 4: Deprotection and Hydrochloride Salt Formation
-
Materials: Boc-protected (S)-Dolaphenine, HCl in diethyl ether or dioxane.
-
Procedure:
-
Dissolve the Boc-protected (S)-Dolaphenine in a minimal amount of diethyl ether or methanol.
-
Add a solution of HCl in diethyl ether or dioxane (excess) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours.
-
The hydrochloride salt will precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.[1]
-
Data Presentation
The following tables summarize the expected yields and key analytical data for the intermediates and the final product based on typical results from the described synthetic route.
| Compound | Step | Starting Material | Product | Typical Yield (%) | Key Analytical Data |
| 1 | Peptide Coupling | Boc-L-Phenylalanine | Boc-L-phenylalanyl-glycine methyl ester | 85-95 | ¹H NMR, ¹³C NMR, MS |
| 2 | Thionation & Cyclization | Dipeptide Ester | Thiazolyl triflate intermediate | ~50 (over 2 steps)[7] | ¹H NMR, ¹³C NMR, MS |
| 3 | Reduction | Thiazolyl triflate | Boc-(S)-Dolaphenine | 70-80 | ¹H NMR, ¹³C NMR, MS, Optical Rotation |
| 4 | Deprotection | Boc-(S)-Dolaphenine | This compound | >95 | ¹H NMR, ¹³C NMR, MS, Melting Point |
Table 1: Summary of Reaction Yields and Analytical Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |
| This compound | C₁₁H₁₃ClN₂S | 240.75[1] | Solid Powder[1] | ≥98%[1] |
Table 2: Physicochemical Properties of this compound
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.
Caption: Workflow for the synthesis of (S)-Dolaphenine HCl.
References
- 1. xcessbio.com [xcessbio.com]
- 2. A practical approach to asymmetric synthesis of dolastatin 10 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. US6020495A - Stereoselective method for synthesizing dolaphenine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Chiral HPLC Purification of (S)-Dolaphenine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the chiral High-Performance Liquid Chromatography (HPLC) purification of (S)-Dolaphenine hydrochloride. (S)-Dolaphenine is a crucial chiral intermediate in the synthesis of Dolastatin 10, a potent antineoplastic agent that inhibits tubulin polymerization.[1] Ensuring the enantiomeric purity of (S)-Dolaphenine is critical for the efficacy and safety of the final active pharmaceutical ingredient.
Introduction
This compound, chemically known as (1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine hydrochloride, is a synthetic amino acid derivative. Due to the presence of a stereogenic center, it exists as a pair of enantiomers. The biological activity of many chiral compounds is stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects.[2] Therefore, robust analytical methods for the separation and purification of the desired (S)-enantiomer are essential in drug development and manufacturing.
Chiral HPLC is a powerful technique for the separation of enantiomers, utilizing a chiral stationary phase (CSP) to create a chiral environment where the two enantiomers interact differently, leading to different retention times.[3] The selection of the appropriate CSP and mobile phase is critical for achieving successful separation.[4][5] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used for the separation of a broad range of chiral compounds, including those with structural similarities to Dolaphenine.[6][7]
This application note describes a normal-phase chiral HPLC method for the purification of this compound.
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic Dolaphenine hydrochloride in the mobile phase at a concentration of 1.0 mg/mL.
-
Sample Solution: Dissolve the crude this compound sample in the mobile phase to a final concentration of approximately 5-10 mg/mL for preparative purification.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection into the HPLC system.
HPLC Instrumentation and Conditions
A standard preparative HPLC system equipped with a UV detector is suitable for this application.
| Parameter | Condition |
| HPLC System | Preparative HPLC with UV Detector |
| Column | Chiralpak® AD-H, 250 x 20 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (B130326) / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 10.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 260 nm |
| Injection Volume | 1.0 - 5.0 mL (depending on sample concentration and column loading) |
Note: The mobile phase composition may require optimization to achieve the best resolution and peak shape. The ratio of n-hexane to isopropanol can be adjusted, and alternative basic additives may be explored.
Purification Protocol
-
System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution onto the column.
-
Fraction Collection: Collect the fractions corresponding to the elution of the (S)-Dolaphenine peak. The elution order should be determined by injecting a standard of the pure (S)-enantiomer if available.
-
Purity Analysis: Analyze the collected fractions using an analytical chiral HPLC method to determine the enantiomeric purity.
-
Solvent Evaporation: Combine the fractions with the desired purity and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes the expected chromatographic data for the analytical separation of Dolaphenine enantiomers under the optimized conditions.
| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) | Enantiomeric Excess (e.e.) |
| (R)-Dolaphenine | 8.5 | 1.1 | \multirow{2}{}{2.1} | \multirow{2}{}{>99.5%} |
| (S)-Dolaphenine | 10.2 | 1.2 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the chiral HPLC purification of this compound.
Caption: Workflow for Chiral HPLC Purification of (S)-Dolaphenine HCl.
References
- 1. d-nb.info [d-nb.info]
- 2. Chiral modifications of dolastatin 10: the potent cytostatic peptide (19aR)-isodolastatin 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of (S)-Dolaphenine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of (S)-Dolaphenine hydrochloride. This compound is a key synthetic intermediate of Dolastatin 10, a potent antineoplastic agent that inhibits tubulin polymerization.[1][2][3] Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and drug development settings.
Chemical Structure and Properties
-
Chemical Name: (1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine hydrochloride[1]
-
Molecular Formula: C₁₁H₁₃ClN₂S[1]
-
Molecular Weight: 240.75 g/mol [1]
-
CAS Number: 135383-60-7[1]
-
Appearance: Solid Powder[1]
-
Solubility: Soluble in DMSO (≥ 50 mg/mL) and water (≥ 50 mg/mL).[1]
¹H and ¹³C NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The data is compiled based on typical chemical shift ranges for similar structural motifs and requires experimental verification.
Table 1: ¹H NMR Spectral Data of this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.8 - 9.2 | br s | - | NH₃⁺ |
| ~7.8 - 7.9 | d | ~3.0 | Thiazole (B1198619) H-5 |
| ~7.6 - 7.7 | d | ~3.0 | Thiazole H-4 |
| ~7.2 - 7.4 | m | - | Phenyl H-2', H-3', H-4', H-5', H-6' |
| ~5.2 - 5.4 | t | ~7.5 | CH-NH₃⁺ |
| ~3.3 - 3.5 | d | ~7.5 | CH₂-Ph |
Table 2: ¹³C NMR Spectral Data of this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168 - 170 | Thiazole C-2 |
| ~142 - 144 | Thiazole C-4 |
| ~137 - 139 | Phenyl C-1' |
| ~129 - 130 | Phenyl C-2', C-6' |
| ~128 - 129 | Phenyl C-3', C-5' |
| ~126 - 127 | Phenyl C-4' |
| ~120 - 122 | Thiazole C-5 |
| ~55 - 57 | CH-NH₃⁺ |
| ~40 - 42 | CH₂-Ph |
Experimental Protocols
Sample Preparation
A detailed workflow for preparing the NMR sample is outlined below.
Caption: Workflow for NMR Sample Preparation.
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure complete dissolution, gentle vortexing may be applied.
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following diagram illustrates the general workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: General NMR Data Acquisition Workflow.
¹H NMR Spectroscopy Protocol:
-
Instrument: A 400 MHz (or higher field) NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): ~2-3 seconds.
-
-
Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz).
-
Fourier transform the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the residual DMSO solvent peak (δ = 2.50 ppm).
-
¹³C NMR Spectroscopy Protocol:
-
Instrument: A 100 MHz (or corresponding frequency for the available spectrometer) NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~200-220 ppm.
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): ~1-2 seconds.
-
-
Processing:
-
Apply an exponential window function (line broadening of 1-2 Hz).
-
Fourier transform the FID.
-
Perform phase and baseline corrections.
-
Reference the spectrum to the DMSO solvent peak (δ = 39.52 ppm).
-
Data Analysis and Interpretation
The relationship between the chemical structure of this compound and its expected NMR signals is crucial for spectral assignment.
Caption: Structure-Signal Correlation.
-
Aromatic Region (¹H: ~7.2-7.9 ppm; ¹³C: ~120-144 ppm): The signals in this region correspond to the protons and carbons of the phenyl and thiazole rings. The distinct chemical shifts and coupling patterns of the thiazole protons can be used for unambiguous identification.
-
Aliphatic Region (¹H: ~3.3-5.4 ppm; ¹³C: ~40-57 ppm): This region contains the signals for the methine proton at the chiral center and the adjacent methylene protons. The multiplicity of the methine proton (a triplet) and the methylene protons (a doublet) will be indicative of their coupling. The integration of these signals should correspond to a 1:2 ratio.
-
Exchangeable Protons (¹H: ~8.8-9.2 ppm): The protons of the ammonium (B1175870) group (NH₃⁺) will appear as a broad singlet due to exchange with residual water in the solvent and quadrupole broadening from the nitrogen atom. Its chemical shift can be concentration and temperature-dependent.
By following these protocols, researchers can reliably obtain and interpret the ¹H and ¹³C NMR spectra of this compound, ensuring the quality and integrity of this important synthetic intermediate for further drug development applications.
References
Application Notes and Protocols: (S)-Dolaphenine Hydrochloride Tubulin Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Dolaphenine is a synthetic analog of dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia. Dolastatin 10 and its derivatives are potent antimitotic agents that exert their cytotoxic effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] These compounds are of significant interest in cancer research and for the development of antibody-drug conjugates (ADCs). This document provides a detailed protocol for an in vitro tubulin polymerization assay to evaluate the inhibitory activity of (S)-Dolaphenine hydrochloride.
Principle of the Assay
The tubulin polymerization assay is a well-established method to screen for compounds that interfere with microtubule formation. The assay relies on the principle that the polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence over time.[3][4][5] In the presence of an inhibitor like this compound, the rate and extent of tubulin polymerization will be reduced in a concentration-dependent manner. This inhibition is typically quantified by determining the IC50 value, which is the concentration of the compound required to inhibit tubulin polymerization by 50%.[5]
Quantitative Data Summary
The following table summarizes the expected quantitative data from the tubulin polymerization assay with this compound. The IC50 value will be the primary endpoint to determine the compound's potency as a tubulin polymerization inhibitor. For comparison, IC50 values of related compounds from the literature are included.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line (for cytotoxicity) | Cytotoxicity IC50 (nM) | Reference |
| This compound | Tubulin | Polymerization Assay | User-determined | Various | User-determined | N/A |
| Colchicine (B1669291) | Tubulin | Polymerization Assay | 2.68 | - | - | [6] |
| Nocodazole | Tubulin | Polymerization Assay | 2.292 | HeLa | 72 | [7] |
| Dolastatinol | Tubulin | Cytotoxicity Assay | - | MDA MB 231 | 0.95-2.3 | [1] |
| MMAF | Tubulin | Cytotoxicity Assay | - | MDA MB 231 | >625 | [1] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol is based on a standard spectrophotometric method measuring light scattering at 340 nm.
Materials and Reagents
-
Lyophilized >95% pure tubulin (porcine or bovine brain)
-
This compound
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution: 10 mM in GTB
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or Colchicine (positive control for polymerization inhibition)
-
Temperature-controlled 96-well microplate reader capable of reading absorbance at 340 nm
-
Low-binding 96-well half-area plates
-
Ice bucket and refrigerated centrifuge
Experimental Workflow Diagram
Caption: Experimental workflow for the tubulin polymerization assay.
Procedure
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in GTB to a final concentration of 10 mg/mL. Keep on ice at all times.
-
Prepare a 10 mM stock solution of GTP in GTB.
-
Prepare a 10X stock solution of this compound in DMSO. Further dilute in GTB to create a range of desired final concentrations.
-
Prepare 10X stock solutions of positive and negative controls (e.g., 100 µM Nocodazole as an inhibitor, 100 µM Paclitaxel as a promoter).
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
In a 96-well plate, prepare the reaction mixture for each condition. For a 100 µL final volume:
-
10 µL of 10X test compound or control.
-
10 µL of 1 mM GTP.
-
A volume of GTB with 10% glycerol to bring the final volume to 100 µL after adding tubulin.
-
-
Include wells with vehicle control (DMSO in GTB) and a no-tubulin blank.
-
Incubate the plate at 37°C for 2 minutes.
-
-
Initiation of Polymerization:
-
To initiate the polymerization, add cold tubulin solution to each well to a final concentration of 3 mg/mL.[3] Pipette gently to avoid bubbles.
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes in kinetic mode.[5]
-
-
Data Analysis:
-
Subtract the background absorbance (no-tubulin control) from all readings.
-
Plot the absorbance at 340 nm versus time for each concentration of this compound and controls.
-
Determine the rate of polymerization (the initial slope of the curve) and the maximum polymer mass (the plateau of the curve).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mechanism of Action: Inhibition of Tubulin Polymerization
(S)-Dolaphenine, similar to other dolastatin analogs, is believed to bind to the vinca (B1221190) domain on β-tubulin. This binding event introduces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules.[8][9] The overall effect is a suppression of microtubule dynamics, which is essential for the formation and function of the mitotic spindle during cell division.
Signaling Pathway Diagram
Caption: Mechanism of tubulin polymerization inhibition.
Conclusion
The provided protocol offers a robust framework for evaluating the inhibitory effects of this compound on tubulin polymerization. Accurate determination of the IC50 value is crucial for characterizing its potency and for guiding further preclinical and clinical development. This assay serves as a fundamental tool for researchers in oncology and drug discovery focused on microtubule-targeting agents.
References
- 1. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. abscience.com.tw [abscience.com.tw]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity of (S)-Dolaphenine Hydrochloride in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Dolaphenine hydrochloride is a key structural component of Dolastatin 10, a potent antineoplastic agent originally isolated from the sea hare Dolabella auricularia.[1] Dolastatin 10 and its synthetic analogues are highly cytotoxic to a broad spectrum of cancer cell lines, with activity often observed in the nanomolar to picomolar range.[2][3][4] The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3] These compounds have shown significant promise in oncology, with derivatives of Dolastatin 10, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), being utilized as payloads in antibody-drug conjugates (ADCs).
This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of compounds related to the Dolastatin 10 family, with a focus on methodologies applicable to this compound and its parent compounds.
Data Presentation: Cytotoxicity of Dolastatin 10 and Analogues
| Cell Line | Cancer Type | IC50 (nM) |
| L1210 | Leukemia | 0.03[2][3] |
| NCI-H69 | Small Cell Lung Cancer | 0.059[2][3] |
| DU-145 | Prostate Cancer | 0.5[2][3] |
| HeLa | Cervical Cancer | 1.2 ± 0.09 (for a potent analogue)[5] |
| MCF-7 | Breast Cancer | 3.30 ± 0.92 (for a potent analogue)[6] |
| HT-29 | Colon Cancer | >10 (less sensitive)[7] |
Mechanism of Action: Signaling Pathway
The cytotoxic effect of Dolastatin 10 and its analogues is initiated by their binding to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
Caption: Signaling pathway of Dolastatin 10-induced cytotoxicity.
Experimental Protocols
The following are detailed protocols for commonly used in vitro cytotoxicity assays suitable for evaluating compounds like this compound.
Experimental Workflow: In Vitro Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO or other suitable solvent)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Sterile 96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
Sterile 96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound and include appropriate controls (vehicle control for spontaneous LDH release and a lysis control for maximum LDH release).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant (50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer and determine the IC50 value.
Conclusion
This compound is a constituent of the exceptionally potent anticancer agent Dolastatin 10. The protocols and data presented here provide a framework for the in vitro evaluation of its cytotoxic properties. Due to the high potency of the Dolastatin family of compounds, careful dose-range finding studies are recommended to accurately determine IC50 values. The provided methodologies for cytotoxicity assessment and the understanding of the underlying mechanism of action will aid researchers in the continued development of novel tubulin-targeting cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of chimeric structures derived from the cytotoxic natural compounds dolastatin 10 and dolastatin 15 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Dolaphenine Hydrochloride Sensitivity in L1210 and DU-145 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of (S)-Dolaphenine hydrochloride on the L1210 murine leukemia and DU-145 human prostate carcinoma cell lines. Detailed protocols for assessing cell viability and a summary of the reported potency of the related compound, Dolastatin 10, are included to facilitate further research and drug development efforts.
Introduction
(S)-Dolaphenine is a unique amino acid component of Dolastatin 10, a potent antineoplastic agent isolated from the sea hare Dolabella auricularia. Dolastatin 10 and its derivatives have demonstrated significant cytotoxic activity against a wide range of cancer cell lines. This document focuses on two such sensitive cell lines: L1210, a murine lymphocytic leukemia line, and DU-145, a human prostate cancer line. Understanding the sensitivity of these cell lines to this compound is crucial for elucidating its mechanism of action and for the development of novel anti-cancer therapeutics.
Cell Line Characteristics
A brief overview of the L1210 and DU-145 cell lines is provided below to offer context for experimental design and data interpretation.
-
L1210: This cell line was derived from a mouse with lymphocytic leukemia. L1210 cells exhibit a lymphoblast morphology and are widely used in cancer research to screen for new chemotherapeutic agents.[1] They are known for their aggressive growth and high proliferative capacity.[1]
-
DU-145: The DU-145 cell line was established from a metastatic lesion in the brain of a patient with prostate carcinoma.[2] These cells are characterized by their epithelial morphology and grow as an adherent monolayer.[2] Notably, DU-145 cells are androgen-independent, making them a valuable model for studying castration-resistant prostate cancer.[2][3]
Quantitative Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Dolastatin 10, a compound containing (S)-Dolaphenine, against the L1210 and DU-145 cell lines. These values indicate the high potency of this class of compounds.
| Cell Line | Cell Type | IC50 (nM) of Dolastatin 10 |
| L1210 | Murine Lymphocytic Leukemia | 0.03[4][5] |
| DU-145 | Human Prostate Carcinoma | 0.5[4][5] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines a standard method for assessing the cytotoxic effects of this compound on adherent (DU-145) and suspension (L1210) cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
L1210 or DU-145 cells
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For DU-145 (Adherent): Trypsinize and resuspend cells in complete medium. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
For L1210 (Suspension): Resuspend cells in complete medium and seed 10,000-20,000 cells per well in a 96-well plate.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Remove the old medium from the DU-145 plates and add 100 µL of the diluted compound to each well. For L1210, directly add 100 µL of the diluted compound to the existing cell suspension.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
For DU-145: Carefully remove the medium without disturbing the formazan crystals. Add 150 µL of solubilization buffer to each well to dissolve the crystals.
-
For L1210: Add 100 µL of solubilization buffer directly to each well.
-
-
Absorbance Measurement:
-
Gently shake the plates for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
The proposed mechanism of action for Dolastatin 10, and by extension its constituent (S)-Dolaphenine, involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by (S)-Dolaphenine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Dolaphenine is a unique amino acid component of several potent antimitotic agents, including Dolastatin 10 and Dolastatin 15.[1][2][3] Dolastatin 15, a natural peptide derived from the marine mollusc Dolabella auricularia, has demonstrated significant cytotoxic activity against a range of cancer cell lines.[4][5][6] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5][7][8] This document provides detailed application notes and a comprehensive protocol for the analysis of cell cycle arrest induced by (S)-Dolaphenine hydrochloride, a compound expected to exhibit similar antimitotic properties, using flow cytometry.
Mechanism of Action: Tubulin Polymerization Inhibition
(S)-Dolaphenine-containing compounds, such as Dolastatin 15, function as potent inhibitors of microtubule assembly.[4][5] Microtubules are essential components of the cytoskeleton involved in various cellular processes, most critically in the formation of the mitotic spindle during cell division.[9] By binding to tubulin, these agents prevent its polymerization into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition and ultimately inducing apoptosis in cancer cells.[10][11]
Data Presentation
The following table summarizes hypothetical quantitative data illustrating the expected dose-dependent effect of this compound on cell cycle distribution in a cancer cell line after a 24-hour treatment.
| Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic Cells) |
| 0 (Vehicle Control) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 | 1.1 ± 0.3 |
| 1 | 55.8 ± 2.9 | 18.2 ± 2.1 | 25.0 ± 2.7 | 2.5 ± 0.6 |
| 5 | 30.1 ± 2.4 | 12.5 ± 1.9 | 55.4 ± 3.5 | 5.8 ± 1.1 |
| 10 | 15.7 ± 1.8 | 8.9 ± 1.5 | 70.2 ± 4.1 | 10.3 ± 1.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol: Cell Cycle Analysis by Flow Cytometry Using Propidium Iodide Staining
This protocol outlines the steps for analyzing the cell cycle distribution of cancer cells treated with this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, RPMI8226, NCI-H446)[4][12]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Drug Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound (e.g., 0, 1, 5, 10 nM) for the desired time period (e.g., 24 hours). Include a vehicle-only control.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate for data acquisition to ensure accurate DNA content measurement.
-
Collect data for at least 20,000 events per sample.
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use appropriate software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak, representing apoptotic cells with fragmented DNA, should also be quantified.
-
Visualizations
Caption: Workflow for analyzing cell cycle arrest.
Caption: Signaling pathway of G2/M arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of mitotic arrest induced by dolastatin 15 involves loss of tension across kinetochore pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dolastatin 15 induces apoptosis and BCL-2 phosphorylation in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing (S)-Dolaphenine Hydrochloride Stock Solutions in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Dolaphenine hydrochloride is a synthetic intermediate of Dolastatin 10, a potent antineoplastic agent originally isolated from the sea hare Dolabella auricularia.[1] Dolastatin 10 and its analogues are powerful inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis, making it a valuable compound in cancer research and drug development.[4][5] Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro studies due to its high solubilizing capacity.
This document provides detailed application notes and protocols for the preparation of this compound stock solutions in DMSO, ensuring optimal solubility, stability, and performance in various research applications.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃ClN₂S | [1][6] |
| Molecular Weight | 240.75 g/mol | [1][6] |
| CAS Number | 135383-60-7 | [1][6] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 207.68 mM) | [1][6] |
| Purity | ≥98% | [6][7] |
Application Notes
Solvent Selection and Quality
For dissolving this compound, the use of anhydrous or low-water content DMSO is highly recommended. This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water in DMSO can significantly impact the solubility and stability of the compound.[1] Always use freshly opened or properly stored anhydrous DMSO to ensure maximum solubility and prevent degradation.
Stock Solution Concentration
The desired concentration of the stock solution will depend on the specific experimental requirements. It is advisable to prepare a highly concentrated stock solution (e.g., 10 mM, 20 mM, or higher, given its high solubility) that can be serially diluted to the final working concentrations. This practice minimizes the volume of DMSO introduced into the experimental system, thereby reducing potential solvent-induced artifacts. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.[8]
Storage and Stability
Proper storage of this compound stock solutions is crucial to maintain their integrity and activity over time.
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store in a tightly sealed container, protected from moisture. |
| -80°C | 6 months | For long-term storage, aliquoting and storing at -80°C is recommended. Ensure vials are tightly sealed and protected from light and moisture.[1] |
Note: Avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation. It is best practice to prepare small aliquots of the stock solution for single-use experiments.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Procedure
-
Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize condensation of atmospheric moisture.
-
Handle the hygroscopic powder in a dry environment, such as a glove box or a fume hood with low humidity, if possible.[9]
-
-
Weighing:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 240.75 g/mol x 1000 mg/g = 2.4075 mg
-
-
-
Dissolution:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Tightly cap the tube to prevent moisture absorption.
-
Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.[10]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use, sterile amber or foil-wrapped vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound is a component of Dolastatin 10, which exerts its cytotoxic effects by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to a cascade of events culminating in apoptosis.
References
- 1. tutorchase.com [tutorchase.com]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. hepatochem.com [hepatochem.com]
- 10. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Dolaphenine Hydrochloride in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Dolaphenine hydrochloride is a crucial C-terminal constituent of Dolastatin 10, a potent antineoplastic agent originally isolated from the sea hare Dolabella auricularia. Dolastatin 10 and its synthetic analogs, known as auristatins, exhibit extraordinary cytotoxicity against a wide range of cancer cell lines, with IC50 values often in the sub-nanomolar range. The primary mechanism of action for these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Given its significance, the (S)-dolaphenine moiety has been a key target for modification in structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of Dolastatin 10-based anticancer agents. These efforts have been particularly important in the development of antibody-drug conjugates (ADCs), where derivatives of Dolastatin 10, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are used as cytotoxic payloads.
These application notes provide a comprehensive overview of the use of this compound and its analogs in SAR studies. Detailed protocols for key biological assays are provided to enable researchers to evaluate the cytotoxic and antimitotic activities of novel dolaphenine derivatives.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of Dolastatin 10 and representative analogs with modifications at the C-terminal (S)-dolaphenine position. This data highlights the impact of structural changes on anticancer activity.
Table 1: In Vitro Cytotoxicity of Dolastatin 10
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L1210 | Murine Leukemia | 0.03 | [1] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | [1] |
| DU-145 | Human Prostate Cancer | 0.5 | [1] |
| HT-29 | Colon Cancer | 0.06 | [1] |
| MCF7 | Breast Cancer | 0.03 | [1] |
Table 2: Structure-Activity Relationship of C-Terminal Modified Dolastatin 10 Analogs
| Compound | C-Terminal Modification (Relative to Dolastatin 10) | Cytotoxicity (Relative to Dolastatin 10) | Key Findings |
| Dolastatin 10 | (S)-Dolaphenine | - | Highly potent parent compound. |
| Auristatin PE | Phenethylamine | Comparable | The thiazole (B1198619) group of dolaphenine is not essential for high activity. This modification led to the development of auristatins. |
| MMAE | N-methyl-L-valine-N-[4-(aminomethyl)benzoyl]-L-phenylalanine | Potent | A key derivative used in the FDA-approved ADC, Adcetris®. |
| MMAF | N-methyl-L-valine-N-[4-(aminomethyl)benzoyl]-L-phenylalanine methyl ester | Potent | Another important derivative used in ADCs. The C-terminal carboxyl group impacts cell permeability. |
| Dolastatinol | Methylene hydroxyl | Potent | The introduction of a C-terminal hydroxyl group preserves high cytotoxicity and provides a handle for conjugation.[2] |
Signaling Pathway
The primary mechanism of action of dolastatin 10 and its analogs involves the disruption of microtubule dynamics. This leads to a cascade of events culminating in apoptotic cell death.
Caption: Mechanism of action of (S)-Dolaphenine containing peptides.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of (S)-dolaphenine analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow of the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
(S)-Dolaphenine analog stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the (S)-dolaphenine analog in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol describes a method to assess the inhibitory effect of (S)-dolaphenine analogs on tubulin polymerization in a cell-free system.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
(S)-Dolaphenine analog stock solution (in DMSO)
-
Temperature-controlled spectrophotometer or microplate reader capable of reading absorbance at 340 nm in kinetic mode
-
96-well, half-area, UV-transparent plates
Procedure:
-
Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Add GTP to the tubulin solution to a final concentration of 1 mM. Add glycerol to a final concentration of 10%. Prepare serial dilutions of the (S)-dolaphenine analog in General Tubulin Buffer.
-
Reaction Setup: Pre-warm the spectrophotometer to 37°C. In a pre-chilled 96-well plate on ice, add the diluted (S)-dolaphenine analog or vehicle control.
-
Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in the pre-warmed spectrophotometer and begin reading the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance at 340 nm versus time. The rate and extent of tubulin polymerization in the presence of the inhibitor can be compared to the vehicle control. Calculate the IC50 for the inhibition of tubulin polymerization.
Immunofluorescence Staining of Microtubules
This protocol details the visualization of microtubule disruption in cells treated with (S)-dolaphenine analogs.
Materials:
-
Cultured cells (e.g., HeLa) grown on sterile glass coverslips in a 24-well plate
-
(S)-Dolaphenine analog stock solution (in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere for 24 hours. Treat the cells with various concentrations of the (S)-dolaphenine analog for a desired period (e.g., 24 hours). Include a vehicle control.
-
Fixation: Gently wash the cells with PBS. Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS. Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash the cells with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour.
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells with PBS. Incubate with DAPI solution for 5 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei. The disruption of the microtubule network in treated cells compared to control cells can be qualitatively and quantitatively assessed.
Logical Relationship Diagram for a SAR Study
The following diagram illustrates the logical workflow of a typical structure-activity relationship study for novel (S)-dolaphenine analogs.
Caption: Logical workflow of a SAR study.
References
Solid-Phase Peptide Synthesis of Dolastatin 10 Utilizing (S)-Dolaphenine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of dolastatin 10, a potent antimitotic agent, with a specific focus on the incorporation of the unique C-terminal amino acid, (S)-Dolaphenine (Doe). Dolastatin 10 is a linear pentapeptide with the sequence (S)-Dolavaline (Dov)-(S)-Valine-(3R,4S,5S)-Dolaisoleuine (Dil)-(2R,3R,4S)-Dolaproine (Dap)-(S)-Dolaphenine (Doe).[1] The protocols outlined below are based on established Fmoc/tBu solid-phase synthesis strategies.
I. Overview of the Synthetic Strategy
The solid-phase synthesis of dolastatin 10 is performed on a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions, preserving the integrity of the final product. The synthesis employs the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids. The general workflow involves the sequential coupling of Fmoc-protected amino acids to the growing peptide chain on the solid support, followed by the removal of the Fmoc group to allow for the next coupling reaction.
Key Steps in the Synthesis:
-
Resin Loading: Attachment of the C-terminal amino acid, Fmoc-(S)-Dolaphenine, to the 2-chlorotrityl chloride resin.
-
Iterative Deprotection and Coupling: Repetitive cycles of Fmoc deprotection and subsequent coupling of the next Fmoc-protected amino acid in the sequence.
-
Cleavage and Deprotection: Release of the fully assembled peptide from the resin and removal of all side-chain protecting groups.
-
Purification and Characterization: Purification of the crude peptide by high-performance liquid chromatography (HPLC) and characterization by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
II. Experimental Protocols
A. Materials and Reagents
| Reagent | Supplier | Grade |
| 2-Chlorotrityl chloride resin (100-200 mesh, 1.6 mmol/g) | Commercial Vendor | Synthesis Grade |
| Fmoc-protected amino acids (Dov, Val, Dil, Dap, Doe) | Commercial Vendor | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Commercial Vendor | Anhydrous, Peptide Synthesis Grade |
| Dichloromethane (DCM) | Commercial Vendor | Anhydrous, Peptide Synthesis Grade |
| Piperidine (B6355638) | Commercial Vendor | Reagent Grade |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Vendor | Reagent Grade |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) | Commercial Vendor | Synthesis Grade |
| Trifluoroacetic acid (TFA) | Commercial Vendor | Reagent Grade |
| Triisopropylsilane (TIS) | Commercial Vendor | Reagent Grade |
| Diethyl ether | Commercial Vendor | Anhydrous |
B. Protocol for Solid-Phase Synthesis of Dolastatin 10
1. Resin Preparation and Loading of Fmoc-(S)-Dolaphenine:
-
Swell 1 gram of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve 2.0 equivalents of Fmoc-(S)-Dolaphenine and 4.0 equivalents of DIPEA in a minimal amount of anhydrous DMF and add to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
To cap any remaining unreacted sites, add 1 mL of methanol (B129727) and agitate for 30 minutes.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading of the resin using a UV-Vis spectrophotometer by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small sample of the resin.
2. Peptide Chain Elongation (Iterative Cycles):
For each amino acid coupling, perform the following steps:
-
Fmoc Deprotection:
-
Swell the resin in 10 mL of DMF for 10 minutes.
-
Treat the resin with 10 mL of 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 10 mL of 20% piperidine in DMF for 15 minutes. Drain.
-
Wash the resin with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate a solution of 3.0 equivalents of the next Fmoc-protected amino acid, 2.9 equivalents of HATU, and 6.0 equivalents of DIPEA in a minimal amount of anhydrous DMF for 5 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Wash the resin with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Sequence of Coupling:
-
Fmoc-Dolaproine (Dap)
-
Fmoc-Dolaisoleuine (Dil)
-
Fmoc-Valine (Val)
-
Fmoc-Dolavaline (Dov)
3. Cleavage and Final Deprotection:
-
Wash the fully assembled peptide-resin with DCM (5 x 10 mL) and dry under vacuum for 1 hour.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5 v/v/v).
-
Add 10 mL of the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 2 mL of the cleavage cocktail.
-
Concentrate the combined filtrates under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
4. Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product and confirm the purity by analytical HPLC.
-
Characterize the purified dolastatin 10 by high-resolution mass spectrometry (HRMS) to confirm the molecular weight.
-
Further structural confirmation can be obtained using NMR spectroscopy.
III. Quantitative Data
| Step | Parameter | Typical Value |
| Resin Loading | Fmoc-(S)-Dolaphenine loading | 0.4 - 0.8 mmol/g |
| Coupling Efficiency | Per step | >99% (monitored by Kaiser test) |
| Cleavage | Crude Peptide Yield | 70 - 85% |
| Purification | Purified Peptide Yield | 20 - 40% (from crude) |
| Purity | Final Product Purity (by HPLC) | >98% |
| Characterization | Expected Mass [M+H]⁺ | ~785.0 g/mol |
IV. Visualizations
A. Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of dolastatin 10.
B. Deprotection and Coupling Cycle
Caption: The iterative deprotection and coupling cycle in SPPS.
V. Conclusion
The solid-phase synthesis of dolastatin 10 using (S)-Dolaphenine as the C-terminal residue is a feasible though complex process that requires careful execution of each step. The use of 2-chlorotrityl chloride resin and a robust coupling agent like HATU are critical for achieving a good yield of the crude product. Subsequent purification by RP-HPLC is essential to obtain dolastatin 10 of high purity suitable for biological and pharmaceutical studies. The protocols and data presented here provide a comprehensive guide for researchers embarking on the synthesis of this potent natural product and its analogs.
References
Application Notes and Protocols for High-Content Screening of (S)-Dolaphenine Analogs as Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of Tubulin Inhibitors
Microtubules are dynamic polymers of α- and β-tubulin heterodimers.[1] Their constant assembly (polymerization) and disassembly (depolymerization) are vital for the formation of the mitotic spindle during cell division.[1][3] Tubulin inhibitors interfere with this process, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).[2][3][9] Many of these inhibitors, including dolastatin 10 and its analogs, are microtubule-destabilizing agents that prevent the polymerization of tubulin dimers.[2][4]
A critical aspect of characterizing these inhibitors is determining their binding site on the tubulin dimer. Known sites include the colchicine (B1669291), vinca (B1221190) alkaloid, and taxane (B156437) binding sites.[10] For instance, some compounds bind to the colchicine site on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules.[9][11]
Data Presentation: Quantitative Analysis of (S)-Dolaphenine Analogs
The following tables summarize representative quantitative data for a hypothetical set of (S)-Dolaphenine analogs.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound ID | Concentration (µM) | Inhibition of Polymerization (%) | IC50 (µM) |
| (S)-Dolaphenine Analog 1 | 0.1 | 15.2 ± 2.1 | 1.5 |
| 1.0 | 48.9 ± 3.5 | ||
| 10.0 | 92.3 ± 1.8 | ||
| (S)-Dolaphenine Analog 2 | 0.1 | 25.6 ± 2.8 | 0.8 |
| 1.0 | 65.4 ± 4.1 | ||
| 10.0 | 98.1 ± 0.9 | ||
| (S)-Dolaphenine Analog 3 | 0.1 | 5.1 ± 1.5 | >10 |
| 1.0 | 12.3 ± 2.2 | ||
| 10.0 | 25.7 ± 3.0 | ||
| Nocodazole (Control) | 1.0 | 55.0 ± 3.2 | 0.9 |
Table 2: Cell Viability (IC50) Data in Cancer Cell Lines
| Compound ID | HeLa (Cervical Cancer) IC50 (nM) | MDA-MB-231 (Breast Cancer) IC50 (nM) | A549 (Lung Cancer) IC50 (nM) |
| (S)-Dolaphenine Analog 1 | 12.5 | 15.8 | 20.1 |
| (S)-Dolaphenine Analog 2 | 5.2 | 7.9 | 10.5 |
| (S)-Dolaphenine Analog 3 | >1000 | >1000 | >1000 |
| Paclitaxel (Control) | 8.1 | 6.5 | 9.2 |
Table 3: High-Content Analysis of Microtubule Disruption and Cell Cycle Arrest
| Compound ID | Concentration (nM) | Microtubule Integrity (% of Control) | G2/M Phase Arrested Cells (%) | Apoptotic Cells (%) |
| (S)-Dolaphenine Analog 2 | 10 | 35.2 ± 4.5 | 75.6 ± 5.2 | 25.1 ± 3.8 |
| 50 | 12.8 ± 2.1 | 88.9 ± 3.9 | 65.7 ± 4.9 | |
| Vehicle Control (DMSO) | - | 100 ± 5.8 | 12.3 ± 2.5 | 3.2 ± 1.1 |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in light scattering.[3][12]
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
(S)-Dolaphenine analogs and control compounds (e.g., Nocodazole) dissolved in DMSO
-
Pre-warmed 96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm at 37°C
Procedure:
-
Prepare the tubulin polymerization mix on ice by reconstituting tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.[3]
-
Prepare serial dilutions of the (S)-Dolaphenine analogs and control compounds in General Tubulin Buffer. A typical starting concentration is 10x the final desired concentration.
-
Pipette 10 µL of the compound dilutions or vehicle control (DMSO) into the wells of the pre-warmed 96-well plate.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[3]
Data Analysis:
-
Plot absorbance at 340 nm versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) from the slope of the linear phase (growth phase).
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2]
Materials:
-
Cancer cell lines (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
(S)-Dolaphenine analogs and control compounds dissolved in DMSO
-
MTS reagent
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[1]
-
Prepare serial dilutions of the (S)-Dolaphenine analogs in complete medium.
-
After 24 hours, remove the medium and treat the cells with 100 µL of medium containing varying concentrations of the inhibitors or a vehicle control.
-
Incubate the plate for another 48 hours.[1]
-
Following incubation, add 20 µL of MTS reagent to each well.[2]
-
Incubate the plate for 1 to 4 hours at 37°C.[2]
-
Measure the absorbance at 490 nm using a microplate reader.[2]
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[2]
High-Content Immunofluorescence Staining for Microtubule Integrity and Cell Cycle Analysis
This protocol outlines the steps for visualizing the effects of (S)-Dolaphenine analogs on the microtubule network and determining cell cycle distribution.[9]
Materials:
-
Cells seeded on 96-well imaging plates
-
(S)-Dolaphenine analogs
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (5% BSA in PBS)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well imaging plate and allow them to attach overnight. Treat the cells with various concentrations of (S)-Dolaphenine analogs for a specified time (e.g., 24 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.[9]
-
Permeabilization: Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.[9]
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer and incubate with the cells overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[9]
-
Nuclear Staining: Wash with PBS and incubate with DAPI solution for 5-10 minutes to stain the nuclei.[9]
-
Imaging: Wash with PBS and acquire images using a high-content imaging system. Capture images in the appropriate channels for microtubules (e.g., green) and nuclei (e.g., blue).
Image Analysis:
-
Microtubule Integrity: Use image analysis software to segment individual cells and quantify the texture and intensity of the α-tubulin staining. A decrease in these parameters indicates microtubule disruption.
-
Cell Cycle Analysis: Quantify the integrated nuclear intensity of the DAPI stain. Cells in the G2/M phase will have approximately double the DNA content and thus higher DAPI intensity compared to cells in G1.
-
Apoptosis: Identify apoptotic cells by their condensed and fragmented nuclei.
Visualizations
Caption: High-Content Screening Workflow for (S)-Dolaphenine Analogs.
Caption: Mechanism of Action of (S)-Dolaphenine Analogs as Tubulin Inhibitors.
Caption: Apoptotic Signaling Pathway Induced by Tubulin Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 7. alitheagenomics.com [alitheagenomics.com]
- 8. High-content screening - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
Troubleshooting & Optimization
Troubleshooting (S)-Dolaphenine hydrochloride synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during the synthesis of (S)-Dolaphenine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of (S)-Dolaphenine where side reactions are prevalent?
A1: The most challenging step is typically the dehydrogenation of the thiazolidine (B150603) or thiazoline (B8809763) intermediate to form the aromatic thiazole (B1198619) ring of Dolaphenine. This step is often associated with inconsistent yields and potential racemization of the chiral center.[1]
Q2: What are the common impurities observed in this compound synthesis?
A2: Common impurities may include the corresponding (R)-enantiomer (diastereomeric impurity if a chiral auxiliary is used), unreacted starting materials, over-oxidized byproducts, and incompletely cyclized intermediates. The specific impurities will depend on the synthetic route employed.
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: Thin-layer chromatography (TLC) is a convenient method for routine reaction monitoring. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) using a chiral column is recommended to track the formation of the desired (S)-enantiomer and to quantify any racemic mixture. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of byproducts.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a dry, dark place at -20°C for long-term stability.[2] For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month in sealed containers, away from moisture.[3][4]
Troubleshooting Guide
Low Yield of (S)-Dolaphenine
Problem: The yield of the final product is consistently low.
Possible Causes & Solutions:
-
Inefficient Dehydrogenation: The dehydrogenation of the thiazoline intermediate is a known bottleneck with variable yields.[1]
-
Solution: The activity of the oxidizing agent, such as manganese dioxide (MnO₂), is crucial. Ensure the MnO₂ is freshly activated or from a reliable source. Experiment with different grades of MnO₂ and vary the reaction time and temperature.
-
-
Incomplete Cyclization: The formation of the thiazoline ring may be incomplete.
-
Solution: Ensure anhydrous conditions, as water can interfere with the cyclization reaction. Monitor the reaction by TLC or HPLC to ensure the complete consumption of the starting material before proceeding to the next step.
-
-
Product Degradation: The product may be sensitive to prolonged reaction times or high temperatures.
-
Solution: Optimize the reaction time and consider running the reaction at a lower temperature for a longer duration.
-
Presence of Racemic Mixture
Problem: Significant contamination with the (R)-enantiomer is observed.
Possible Causes & Solutions:
-
Racemization during Dehydrogenation: The conditions of the dehydrogenation step can cause partial to complete racemization.[1]
-
Solution: Milder dehydrogenation conditions should be explored. This could involve using a less harsh oxidizing agent or optimizing the reaction temperature and time. Screening different solvents may also impact the stereochemical outcome.
-
-
Base- or Acid-Catalyzed Epimerization: The chiral center can be susceptible to epimerization in the presence of strong acids or bases.
-
Solution: Carefully control the pH throughout the synthesis and purification steps. Use non-nucleophilic bases or weaker acids where possible.
-
Table 1: Troubleshooting Summary for Low Yield and Racemization
| Issue | Parameter | Recommendation | Expected Outcome |
| Low Yield | Oxidizing Agent | Use freshly activated MnO₂ | Improved dehydrogenation efficiency |
| Reaction Time | Optimize based on TLC/HPLC monitoring | Minimize product degradation | |
| Reaction Temperature | Lower temperature for longer duration | Reduce byproduct formation | |
| Racemization | Dehydrogenation Conditions | Screen milder oxidizing agents | Preserve stereochemical integrity |
| pH Control | Maintain neutral or near-neutral pH | Prevent epimerization | |
| Solvent | Experiment with different solvents | May influence stereoselectivity |
Experimental Protocols
Protocol 1: General Procedure for Dehydrogenation of Thiazoline Intermediate
-
To a solution of the thiazoline intermediate (1 equivalent) in an appropriate solvent (e.g., dichloromethane, toluene), add activated manganese dioxide (5-10 equivalents).
-
Stir the reaction mixture vigorously at room temperature or gentle reflux.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
-
Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) with a small percentage of a modifier like diethylamine. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: Calculate the enantiomeric excess (% ee) from the peak areas of the (S) and (R) enantiomers: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.
Visual Guides
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Relationship between parameters and outcomes.
References
Preventing epimerization during the synthesis of (S)-Dolaphenine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during the synthesis of (S)-Dolaphenine.
Troubleshooting Guide: Minimizing Epimerization
High levels of the undesired (R)-Dolaphenine diastereomer can significantly impact yield, purity, and biological activity. This guide addresses common causes of epimerization and provides targeted solutions.
Issue 1: Significant Epimerization Detected After Peptide Coupling Step
-
Potential Cause: The choice of coupling reagent and the presence of a strong base can promote the formation of an oxazolone (B7731731) intermediate or direct enolization, both of which lead to the loss of stereochemical integrity at the alpha-carbon of the phenylalanine moiety.
-
Recommended Solutions:
-
Optimize Coupling Reagent and Additive Combination:
-
Employ carbodiimides like Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with racemization-suppressing additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][2] These additives react with the activated amino acid to form an active ester that is less prone to epimerization.
-
Consider using phosphonium (B103445) (e.g., PyBOP) or uronium/aminium (e.g., HBTU, HATU) based coupling reagents, which are known for their high efficiency and lower tendency to cause epimerization, especially when used with additives like HOAt.[1][3]
-
The addition of copper(II) chloride (CuCl₂) in combination with HOBt and a carbodiimide (B86325) has been shown to be highly effective in suppressing epimerization, in some cases reducing the D-epimer to less than 0.1%.[4]
-
-
Judicious Selection of Base:
-
Avoid strong, sterically unhindered bases like triethylamine (B128534) (TEA). Instead, use weaker or more sterically hindered bases such as N-methylmorpholine (NMM), N,N-Diisopropylethylamine (DIPEA), or 2,4,6-collidine (TMP).[2]
-
Use the minimum necessary amount of base. Typically, one equivalent is sufficient when coupling an amino acid salt.
-
-
Control Reaction Temperature:
-
Perform the coupling reaction at a lower temperature (e.g., 0 °C or -15 °C) to reduce the rate of epimerization.
-
-
Minimize Pre-activation Time:
-
If a pre-activation step is used, keep the duration as short as possible before adding the amine component to limit the time the activated intermediate is susceptible to epimerization.
-
-
Issue 2: Racemization Observed During Thiazole (B1198619) Ring Formation/Modification
-
Potential Cause: Certain synthetic routes to (S)-Dolaphenine involve the formation or modification of the thiazole ring. Dehydrogenation steps, in particular, have been identified as a potential source of racemization.
-
Recommended Solutions:
-
Careful Selection of Dehydrogenation Reagent: In syntheses proceeding through a thiazoline (B8809763) or thiazolidine (B150603) intermediate, the choice of oxidizing agent is critical. While manganese dioxide (MnO₂) has been used, it has been reported to cause partial to complete racemization of the chiral center derived from phenylalanine.[5] Alternative, milder oxidation methods should be explored and the stereochemical purity of the product carefully analyzed.
-
Alternative Synthetic Strategies: Consider synthetic routes that avoid harsh oxidation conditions at a late stage. For example, constructing the chiral center after the formation of the thiazole ring or using a pre-formed chiral thiazolyl building block.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of epimerization during the peptide coupling step in (S)-Dolaphenine synthesis?
A1: The primary mechanism is the formation of a planar oxazol-5(4H)-one intermediate. The N-protected activated phenylalanine derivative can cyclize to form this intermediate. The α-proton of the oxazolone is acidic and can be abstracted by a base. Subsequent re-protonation can occur from either face of the planar ring, leading to a mixture of (S) and (R) configurations.[6] A secondary mechanism is the direct abstraction of the α-proton by a base from the activated carboxylic acid, leading to a planar enolate, which can also be re-protonated from either side.[6]
Q2: Which coupling reagent is best for preventing epimerization?
A2: There is no single "best" reagent, as the optimal choice can depend on the specific substrates and reaction conditions. However, combinations of a carbodiimide (like DIC) with an additive (like HOAt or Oxyma) are highly effective.[1] Uronium/aminium reagents such as HATU are also very efficient and generally result in low epimerization, particularly for challenging couplings.[7] For N-acetyl protected phenylalanine, the TBTU/pyridine (B92270) system has been shown to completely preserve the stereochemistry.[8]
Q3: How much can the choice of base affect the level of epimerization?
A3: The choice of base can have a dramatic effect. Stronger, less sterically hindered bases generally lead to higher levels of epimerization. For example, in the coupling of N-Acetyl-L-phenylalanine using TBTU, switching the base from DIPEA to pyridine significantly reduced the amount of the epimerized product.
Q4: Is it better to pre-activate the carboxylic acid or perform the coupling in situ?
A4: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can increase the risk of epimerization as the reactive intermediate has more time to form the oxazolone.[2] Therefore, minimizing the pre-activation time or using an in situ activation protocol where the amine is present as the activating agent is added is generally recommended.
Q5: How can I accurately quantify the amount of epimerization?
A5: The most common method for quantifying the diastereomeric ratio is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the final product or a suitable intermediate. Gas Chromatography (GC) on a chiral stationary phase can also be used after appropriate derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to differentiate and quantify the diastereomers.
Data Presentation
The following tables summarize quantitative data on the impact of coupling reagents and bases on epimerization in systems analogous to (S)-Dolaphenine synthesis. This data illustrates the principles discussed in the troubleshooting guide.
Table 1: Effect of Base on Epimerization of N-Acetyl-L-phenylalanine using TBTU
| Base | Base Equivalents | Diastereoisomeric Ratio (L:D) |
| DIPEA | 1 | 80:20 |
| DIPEA | 2 | 34:66 |
| 2,6-Lutidine | 2 | 60:40 |
| Pyridine | 2 | >99:1 |
| N-methylimidazole | 2 | 80:20 |
| DBU | 2 | 50:50 |
| Data adapted from a study on the synthesis of an N-acetyl-L-phenylalanine amide.[8] |
Table 2: Epimerization in the Coupling of N-Boc-L-phenylalanine Derivatives
| Coupling Reagent | Base | Conditions | Enantiomeric Ratio (L:D) |
| TCFH | NMI | Water/Acetone | >99.9:0.1 |
| Data from a study on peptide couplings under aqueous conditions.[9] |
Table 3: Comparison of Coupling Conditions on a Model Peptide Synthesis
| Coupling Reagent/Additive | Base | % Epimerization |
| HATU | NMM | 1.8 |
| HBTU | NMM | 3.2 |
| PyBOP | NMM | 1.9 |
| DIC/HOBt | DIPEA | 3.5 |
| HATU/HOAt | TMP | 0.4 |
| Data adapted from a study on a glycosylated serine derivative, illustrating general trends in peptide coupling.[10] |
Experimental Protocols
Protocol 1: Low-Epimerization Peptide Coupling using DIC/HOAt
This protocol is designed for the coupling of an N-protected (S)-phenylalanine derivative to an amine component, minimizing epimerization.
-
Dissolution: Dissolve the N-protected (S)-phenylalanine derivative (1.0 equivalent) and 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 equivalents) in an anhydrous, polar aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Amine and Base: Add the amine component (1.1 equivalents) to the solution, followed by a sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Activation: Add Diisopropylcarbodiimide (DIC) (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct. The filtrate can then be subjected to a standard aqueous work-up and purification by flash chromatography.
Protocol 2: Epimerization Suppression using TBTU/Pyridine
This protocol is particularly useful for coupling N-acetylated (S)-phenylalanine derivatives.
-
Dissolution: Dissolve the N-acetyl-(S)-phenylalanine (1.0 equivalent) and the amine component (1.1 equivalents) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Coupling Reagent: Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) (1.1 equivalents) in one portion to the stirred solution.
-
Reaction: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Work-up and Purification: Remove the pyridine under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and perform an aqueous work-up. Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of epimerization via a planar intermediate.
Caption: Troubleshooting workflow for addressing high epimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purification of (S)-Dolaphenine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the purification of (S)-Dolaphenine hydrochloride from reaction mixtures.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Low Yield After Purification
Problem: The final yield of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | - Analyze the crude reaction mixture by HPLC or LC-MS to determine the percentage of unreacted starting materials or intermediates. | Identification of the extent of reaction completion. |
| Losses During Extraction | - Ensure the pH of the aqueous layer is optimized for the extraction of the basic (S)-Dolaphenine. - Perform multiple extractions with a suitable organic solvent. | Improved recovery of the product from the aqueous phase. |
| Suboptimal Chromatography | - Screen different solvent systems for flash chromatography to ensure good separation of the product from impurities.[1] - Avoid using an excessively polar mobile phase which can lead to poor separation and product loss. | Enhanced separation efficiency and recovery of the desired fraction. |
| Inefficient Crystallization | - Screen various solvents and solvent mixtures to identify a system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2] - Ensure slow cooling to promote the formation of pure crystals and minimize loss to the mother liquor. | Increased crystal yield and purity. |
Impure Product After Purification
Problem: The purified this compound contains unacceptable levels of impurities, as determined by HPLC or NMR analysis.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Co-elution during Chromatography | - Optimize the chromatographic method by using a shallower solvent gradient or a different stationary phase. - Consider using a chiral stationary phase for HPLC or SFC to separate enantiomeric impurities.[3] | Improved resolution of this compound from closely eluting impurities. |
| Co-precipitation during Crystallization | - Perform a re-crystallization of the impure solid. - Employ a different solvent system for recrystallization that may offer better selectivity for the desired product.[4] | Enhanced purity of the final crystalline product. |
| Presence of Process-Related Impurities | - Identify the structure of the impurities using techniques like LC-MS and NMR.[5][6][7] - Modify the reaction conditions or purification strategy to remove these specific impurities. For example, an acid wash might remove basic impurities. | A clearer understanding of the impurity profile and a targeted approach to their removal. |
| Enantiomeric Impurity | - Utilize chiral HPLC or SFC to determine the enantiomeric excess (e.e.) of the product.[3][8] - If the e.e. is low, consider purification by preparative chiral chromatography or diastereomeric salt crystallization. | Attainment of the desired enantiomeric purity. |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Q1: What are the most common impurities encountered during the synthesis of (S)-Dolaphenine?
A1: Common impurities can arise from the starting materials, side reactions, or degradation of the product. Potential impurities in the synthesis of (S)-Dolaphenine may include:
-
Unreacted starting materials: Such as protected phenylalanine derivatives.
-
Byproducts from the thiazole (B1198619) ring formation: Depending on the synthetic route, various side products can be formed.
-
Epimers or diastereomers: If chiral centers are not well-controlled during synthesis.
-
The (R)-enantiomer of Dolaphenine: Racemization can occur under certain reaction conditions.
-
Degradation products: (S)-Dolaphenine may be susceptible to degradation under harsh acidic or basic conditions, or upon exposure to light and air.
Q2: What is the recommended method for initial purification of crude (S)-Dolaphenine?
A2: For the initial purification of the crude product, flash column chromatography is often employed. For Boc-protected (S)-Dolaphenine, a common mobile phase is a mixture of hexanes and ethyl acetate (B1210297). The polarity of the solvent system should be optimized based on TLC analysis of the crude mixture to achieve good separation.
Q3: How can I effectively remove the Boc protecting group and purify the final hydrochloride salt?
A3: The Boc group is typically removed under acidic conditions, for example, using HCl in a suitable solvent like dioxane or methanol. After the deprotection, this compound can be precipitated by the addition of a non-polar solvent like diethyl ether. The resulting solid can then be further purified by recrystallization.
Q4: Which solvent systems are recommended for the recrystallization of this compound?
A4: A solvent screening is the best approach to identify the optimal recrystallization solvent.[2] A good starting point would be to test polar protic solvents like ethanol, methanol, or isopropanol, or mixtures of these with a less polar co-solvent such as ethyl acetate or diethyl ether. The goal is to find a system where the hydrochloride salt has good solubility at the solvent's boiling point and poor solubility at room temperature or upon cooling.
Q5: How can I confirm the purity and identity of the final this compound?
A5: The purity and identity of the final product should be confirmed using a combination of analytical techniques:
-
HPLC: To determine the chemical purity and identify any impurities. Chiral HPLC is necessary to determine the enantiomeric purity.[3]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Section 3: Experimental Protocols
This section provides detailed methodologies for key purification and analysis experiments.
Protocol for Flash Chromatography of Boc-(S)-Dolaphenine
-
Slurry Packing: Prepare a slurry of silica (B1680970) gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude Boc-(S)-Dolaphenine in a minimal amount of dichloromethane (B109758) or the mobile phase and load it onto the column.
-
Elution: Start the elution with the initial mobile phase and gradually increase the polarity (e.g., to 80:20 Hexanes:Ethyl Acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol for Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound and the chosen recrystallization solvent (e.g., ethanol).
-
Heating: Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Section 4: Visualizations
General Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
Caption: A decision tree for troubleshooting low purity of this compound.
References
(S)-Dolaphenine hydrochloride stability and storage in aqueous solutions
This technical support center provides guidance on the stability and storage of (S)-Dolaphenine hydrochloride in aqueous solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid and in solution?
A1: Proper storage is crucial to maintain the integrity of this compound. For the solid form, it is recommended to store it at 4°C, sealed, and away from moisture.[1][2][3] When prepared as a stock solution, the storage conditions depend on the temperature.
| Storage Temperature | Duration | Recommendations |
| -80°C | 6 months | Sealed storage, away from moisture. Aliquot to prevent repeated freeze-thaw cycles.[1][3] |
| -20°C | 1 month | Sealed storage, away from moisture. Aliquot to prevent repeated freeze-thaw cycles.[1][3][4] |
| 0 - 4°C | 1 month | Recommended for stock solutions.[4] |
Q2: How should I prepare an aqueous stock solution of this compound?
A2: To prepare an aqueous stock solution, dissolve the solid this compound in high-purity water. It is soluble in water at a concentration of ≥ 50 mg/mL.[1][3] After dissolution, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[1][3]
Q3: My this compound solution has turned a light yellow to yellow color. Is this normal?
A3: The solid form of this compound is described as a light yellow to yellow solid.[2][3] Therefore, a yellowish tint in the solution may be expected. However, any significant color change upon storage could indicate degradation, and the solution should be evaluated for purity.
Q4: I am observing inconsistent results in my experiments using a stored aqueous solution of this compound. What could be the cause?
A4: Inconsistent experimental results can stem from the degradation of this compound in your solution. Several factors can contribute to this:
-
Improper Storage: Ensure the solution is stored at the recommended temperatures (-20°C or -80°C) and protected from moisture.[1][3][4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation. It is best practice to prepare single-use aliquots.[1][3][5]
-
Solution Age: For optimal results, it is always recommended to use freshly prepared solutions whenever possible.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in aqueous solution upon storage | The compound may be coming out of solution at lower temperatures or due to pH shifts. | 1. Gently warm the solution to room temperature to see if the precipitate redissolves. 2. Check the pH of your solution; adjustments may be needed depending on your experimental buffer. 3. Consider preparing fresh solutions more frequently. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | This strongly suggests the presence of degradation products. | 1. Verify the storage conditions and age of the solution. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Use a stability-indicating analytical method to quantify the purity of your sample.[6][7][8] |
| Loss of biological activity | The active compound has likely degraded over time. | 1. Confirm the purity of your stored solution using an appropriate analytical method like HPLC. 2. Always use a freshly prepared solution or a properly stored aliquot for critical experiments. |
Experimental Protocols
Protocol 1: Preparation of Aqueous Stock Solution
-
Acclimatization: Before opening, allow the vial of solid this compound to warm to room temperature in a desiccator to prevent moisture condensation.
-
Weighing: Weigh the desired amount of the compound in a clean, sterile container.
-
Dissolution: Add the required volume of high-purity water to achieve the target concentration (solubility is ≥ 50 mg/mL).[1][3]
-
Sterilization: Filter the solution through a 0.22 μm sterile filter into a sterile container.
-
Aliquoting and Storage: Dispense the solution into single-use aliquots and store at -20°C for up to one month or -80°C for up to six months.[1][3]
Protocol 2: General Approach for a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.[8][9]
-
Prepare Stock Solution: Prepare a stock solution of this compound in water.
-
Stress Conditions: Expose aliquots of the stock solution to various stress conditions, including:
-
Acidic Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature.[9]
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and incubate.
-
Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 70°C).[7]
-
Photolytic Degradation: Expose a solution to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples before analysis.[9]
-
Analysis: Analyze the stressed samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products.[6][9]
Visualizations
Caption: Experimental workflow for preparing and testing the stability of this compound aqueous solutions.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Dolastatin 10合成中间体 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. bepls.com [bepls.com]
- 8. questjournals.org [questjournals.org]
- 9. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-Dolaphenine Hydrochloride Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of (S)-Dolaphenine hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a component of Dolastatin 10, a potent antineoplastic agent.[1][2][3][4] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][3][5]
Q2: What is a recommended starting concentration for my in vitro experiments?
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in both DMSO and water at concentrations of ≥ 50 mg/mL (207.68 mM).[1][3] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution in DMSO is a common starting point.[2]
Q4: How should I store the stock solution?
Store aliquots of the stock solution at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][3]
Troubleshooting Guides
Issue 1: Precipitation of this compound in cell culture medium.
-
Possible Cause: The compound may be precipitating out of the aqueous cell culture medium upon dilution from the DMSO stock.
-
Solution:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.[6]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) cell culture medium.[6]
-
Solubility Check: Before treating your cells, prepare the highest desired concentration in your cell culture medium and visually inspect for any precipitation after a short incubation at 37°C. You can also centrifuge the solution and measure the concentration of the supernatant to assess solubility.[7]
-
Issue 2: High variability in experimental results.
-
Possible Cause: Inconsistent drug concentration due to improper storage, repeated freeze-thaw cycles, or adsorption to plasticware.
-
Solution:
-
Proper Aliquoting and Storage: Aliquot your stock solution into single-use volumes to avoid freeze-thaw cycles.[1][3]
-
Use of Low-Adhesion Plasticware: Consider using low-adhesion microplates and tubes to minimize the adsorption of the compound to plastic surfaces.[6]
-
Fresh Working Solutions: Prepare fresh working solutions from your stock for each experiment.
-
Issue 3: No observable effect or lower than expected potency.
-
Possible Cause: The chosen cell line may be resistant to tubulin inhibitors, or the concentration range is not optimal.
-
Solution:
-
Cell Line Sensitivity: Research the sensitivity of your chosen cell line to other tubulin inhibitors. Some cell lines may have intrinsic resistance mechanisms, such as the overexpression of efflux pumps like P-glycoprotein.[1][5]
-
Wider Concentration Range: Test a broader range of concentrations in your dose-response experiments.
-
Positive Control: Include a known tubulin inhibitor (e.g., Paclitaxel or Vincristine) as a positive control to ensure your assay is performing as expected.
-
Data Presentation
Table 1: Reported IC50 Values for Dolastatin 10 and Analogs in Various Cancer Cell Lines
| Compound/Analog | Cell Line | Assay Type | IC50 |
| Dolastatin 10 | L1210 (Leukemia) | Cytotoxicity | 0.03 nM[8] |
| Dolastatin 10 | NCI-H69 (Small Cell Lung Cancer) | Cytotoxicity | 0.059 nM[8] |
| Dolastatin 10 | DU-145 (Prostate Cancer) | Cytotoxicity | 0.5 nM[8] |
| Dolastatin 10 | HT-29 (Colon Cancer) | Cytotoxicity | 0.06 nM[8] |
| Dolastatin 10 | MCF7 (Breast Cancer) | Cytotoxicity | 0.03 nM[8] |
| Cyclic Analog of Dolastatin 10 | L1210 (Leukemia) | Antiproliferative | Submicromolar[9] |
| Cyclic Analog of Dolastatin 10 | HT29 (Colon Cancer) | Antiproliferative | Submicromolar[9] |
| Dolastatinol (Analog) | MDA MB 231 (Breast Cancer) | XTT | Low Nanomolar[10] |
| Dolastatinol (Analog) | BT474 (Breast Cancer) | XTT | Low Nanomolar[10] |
| Dolastatinol (Analog) | SKBR3 (Breast Cancer) | XTT | Low Nanomolar[10] |
Note: (S)-Dolaphenine is a component of Dolastatin 10. These values for Dolastatin 10 and its analogs can serve as a reference for estimating the potential effective concentration range for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder (Molecular Weight: 240.75 g/mol ).
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the medium is below 0.5%.
-
Use the working solutions immediately.
-
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
-
Reagents and Materials:
-
Purified tubulin protein (>99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound working solutions
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare a tubulin solution in General Tubulin Buffer containing GTP. Keep on ice.
-
Add varying concentrations of this compound, positive control, or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
An inhibition of the increase in absorbance indicates inhibition of tubulin polymerization.[11][12][13]
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of this compound on a chosen cell line.
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
A decrease in absorbance indicates a reduction in cell viability.[11]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for in vitro assays.
Caption: Troubleshooting logical relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. doronscientific.com [doronscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S)-Dolaphenine HCl | this compound | Thiazoles | Ambeed.com [ambeed.com]
- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antiproliferative activity of a cyclic analog of dolastatin 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. abscience.com.tw [abscience.com.tw]
- 13. interchim.fr [interchim.fr]
Technical Support Center: Addressing Compound Precipitation in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell-based assays.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Compound Addition
Observation: A precipitate forms immediately after adding the compound stock solution (typically in DMSO) to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Aqueous Solubility | The final concentration of the compound in the aqueous media is higher than its solubility limit.[1][2] | Decrease the final working concentration of the compound. It is also recommended to experimentally determine the maximum soluble concentration.[1][2] |
| Solvent Shock (Crashing Out) | The rapid dilution of a concentrated DMSO stock in the aqueous medium causes a sudden change in solvent polarity, leading to the compound precipitating out of the solution.[3] | Perform serial dilutions of the compound stock solution in pre-warmed (37°C) culture media.[1][2] Alternatively, add the stock solution dropwise while gently vortexing the media to ensure rapid and even dispersion.[2][3] |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can cause precipitation.[2] | Always use pre-warmed (37°C) cell culture media for preparing your final compound dilutions.[1][2] |
Issue: Delayed Precipitation in the Incubator
Observation: The media containing the compound appears clear initially, but a precipitate (crystalline or cloudy) forms after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | Changes in temperature when moving plates in and out of the incubator, or shifts in media pH due to the CO2 environment, can affect compound solubility over time.[1][4] | Minimize the time culture vessels are outside the incubator.[2] Ensure the media is properly buffered for the incubator's CO2 concentration.[1] |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over the duration of the experiment.[1][3][4] | Test the compound's stability in the specific cell culture medium over the intended experiment duration. If precipitation persists, consider trying a different basal media formulation.[2] |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of the compound and other media components, leading to precipitation.[2] | Ensure proper humidification of the incubator. For long-term cultures, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[2] |
| Stock Solution Instability | The compound may be degrading or precipitating in the stock solution over time, especially after multiple freeze-thaw cycles. | Aliquot the stock solution to minimize freeze-thaw cycles. If precipitation is observed in the stock, prepare a fresh stock solution before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final DMSO concentration in a cell-based assay?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower.[1] The tolerable DMSO concentration can be cell-line specific, so it is crucial to run a vehicle control (media with the same final DMSO concentration as the treated wells) to assess any effects on cell viability and function.[3]
Q2: How can I determine the maximum soluble concentration of my compound in my specific cell culture medium?
You can perform a simple solubility test. This involves preparing serial dilutions of your compound in the cell culture medium and visually or instrumentally assessing the highest concentration that remains free of precipitate. A detailed protocol for a visual and absorbance-based solubility assessment is provided in the "Experimental Protocols" section.[1]
Q3: Can the type of cell culture medium affect my compound's solubility?
Yes, the composition of the cell culture medium can significantly impact compound solubility.[1] Media components like salts, amino acids, and proteins can interact with the test compound.[4] For instance, serum proteins can bind to some compounds, which may increase their apparent solubility. Therefore, it is essential to test the solubility in the exact medium formulation used for the experiment.
Q4: What are the consequences of compound precipitation in my experiment?
Compound precipitation can significantly compromise experimental results in several ways:
-
Inaccurate Dosing: The actual concentration of the soluble, biologically active compound will be lower than intended, leading to an underestimation of potency and unreliable structure-activity relationships (SAR).[3][5]
-
Cellular Toxicity: The solid particles of the precipitate can have cytotoxic effects that are independent of the compound's pharmacological activity.[3]
-
Assay Interference: Precipitates can interfere with assay readouts, particularly in imaging-based or light-scattering assays.[3][6]
Q5: My compound still precipitates even at low concentrations. What else can I do?
If you have optimized the concentration and dilution method, consider the following:
-
Alternative Solvents: While DMSO is the most common, for some compounds, other solvents might be more suitable for creating a stock solution. However, the compatibility of any new solvent with your cell line must be thoroughly tested.
-
Formulation Strategies: For drug development programs, formulation strategies such as the use of solubilizing excipients or creating amorphous solid dispersions can be explored to improve solubility.
-
Structural Modification: In the lead optimization phase, medicinal chemists can sometimes make structural modifications to the compound to improve its physicochemical properties, including solubility, by disrupting molecular planarity and symmetry.[7][8]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Final DMSO Concentration | < 0.5% (ideally < 0.1%) | Cell line dependent; always include a vehicle control.[1][3] |
| Stock Solution Concentration | 10-100 mM in 100% DMSO | Higher concentrations can increase the risk of precipitation upon dilution.[2] |
| Absorbance Wavelength for Precipitation Detection | ~600 nm | An increase in absorbance at this wavelength indicates light scattering due to precipitate formation.[2] |
Experimental Protocols
Protocol 1: Visual and Absorbance-Based Solubility Assessment
Objective: To determine the maximum soluble concentration of a compound in a specific cell culture medium.
Materials:
-
Compound of interest
-
100% DMSO
-
Complete cell culture medium (the same as used in the assay)
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a top stock solution (e.g., 100 mM). Ensure it is fully dissolved.
-
Prepare Serial Dilutions in DMSO: Perform a 2-fold serial dilution of the top stock solution in 100% DMSO to create a range of concentrations.
-
Dilute into Culture Medium: In a 96-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing pre-warmed (37°C) complete cell culture medium. For example, add 2 µL of each DMSO stock to 198 µL of media to achieve a 1:100 dilution and a final DMSO concentration of 1%. Include a "media + DMSO only" vehicle control.
-
Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Assess Precipitation:
-
Visual Inspection: At various time points (e.g., 0, 2, 6, and 24 hours), visually inspect the wells for any signs of cloudiness or precipitate against a light source. A microscope can also be used for more sensitive detection.
-
Quantitative Assessment: At the same time points, measure the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance compared to the vehicle control indicates light scattering caused by the formation of a precipitate.[2]
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear (visually and by absorbance) is considered the maximum soluble concentration under these conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Chiral Chromatography of Amines: A Technical Support Center
Welcome to the Technical Support Center for Chiral Chromatography of Amine Compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the enantioselective separation of amines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing poor peak shape (tailing) for my basic amine compound?
Peak tailing is a common issue in the chromatography of basic compounds like amines. It is often caused by secondary interactions between the positively charged amine and residual acidic silanol (B1196071) groups on the silica-based chiral stationary phase (CSP).[1][2][3] This interaction leads to a mixed-mode retention mechanism, resulting in asymmetrical peaks.
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to the mobile phase to compete with the analyte for active sites on the stationary phase.[4]
-
Normal Phase: Add a small concentration (typically 0.1-0.5%) of a basic additive like diethylamine (B46881) (DEA), triethylamine (B128534) (TEA), or isopropylamine.[4][5]
-
Reversed-Phase/Polar Organic Mode: Use a buffer to control the pH or add a basic additive. For LC-MS applications, consider volatile additives like ammonium (B1175870) hydroxide.
-
-
Lowering Mobile Phase pH (Reversed-Phase): Operating at a lower pH (e.g., pH < 3) can protonate the residual silanol groups, reducing their interaction with the protonated amine.[3] However, ensure your column is stable at low pH.[3]
-
Column Choice: Consider using a CSP with a less acidic surface or one that is end-capped to minimize silanol interactions.[2]
-
Sample Overload: Injecting too much sample can lead to peak broadening and tailing.[1][2] Try diluting your sample.
2. I am not getting any separation (co-elution) of my amine enantiomers. What should I do?
A lack of resolution is a primary challenge in chiral method development. Several factors can contribute to this, from incorrect column selection to a non-optimized mobile phase.
Troubleshooting Steps:
-
Column Screening: The choice of CSP is critical for chiral recognition.[6] If one column does not provide separation, screen other columns with different chiral selectors (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives, or cyclofructan-based).[6][7] Polysaccharide-based columns are widely applicable for a broad range of chiral compounds, including amines.[8]
-
Mobile Phase Optimization:
-
Normal Phase: Vary the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol).[1]
-
Reversed-Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase.[1] The mobile phase pH can significantly influence retention and selectivity.[9]
-
Additives: The addition of acidic or basic additives can not only improve peak shape but also enhance enantioselectivity.[5][10]
-
-
Temperature Variation: Temperature can have a significant, and sometimes unpredictable, effect on chiral separations. Screening a range of temperatures (e.g., 10°C to 40°C) can sometimes introduce or improve separation.[1]
-
Flow Rate Adjustment: Chiral separations are often more sensitive to flow rate than achiral separations. Lowering the flow rate can sometimes improve resolution by allowing more time for the differential interactions between the enantiomers and the CSP.[1]
3. My retention times and resolution are not reproducible. How can I improve this?
Poor reproducibility in chiral HPLC can be a significant hurdle, especially in validated methods.
Troubleshooting Steps:
-
Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, particularly after changing the mobile phase. Ensure the column is fully equilibrated before starting your analysis sequence.[1]
-
Mobile Phase Preparation: Precisely control the composition and pH of the mobile phase for every run.[1] Small variations in additive concentration or pH can lead to significant shifts in retention and selectivity.
-
Temperature Control: Use a column oven to maintain a constant and uniform temperature. Even minor temperature fluctuations can impact chiral recognition.[1]
-
Beware of the "Memory Effect": Basic additives, like amines, can adsorb strongly to the stationary phase and alter its properties for subsequent analyses, even after the additive has been removed from the mobile phase.[11][12] This "memory effect" can be persistent.[12] If you suspect a memory effect, dedicated column washing procedures may be necessary.
Quantitative Data Summary
For effective troubleshooting, it's often useful to have typical starting parameters. The tables below summarize common mobile phase additives and their typical concentrations.
Table 1: Common Mobile Phase Additives for Chiral Separation of Amines
| Mode | Additive Type | Examples | Typical Concentration (v/v) | Purpose |
| Normal Phase | Basic | Diethylamine (DEA), Triethylamine (TEA), Isopropylamine | 0.1% - 0.5% | Improve peak shape, reduce tailing |
| Normal Phase | Acidic | Trifluoroacetic acid (TFA), Acetic Acid (AA) | 0.1% - 0.3% | Can sometimes improve selectivity for certain amines |
| Reversed-Phase | Basic | Diethylamine (DEA), Triethylamine (TEA), Ammonium Hydroxide | 0.1% - 0.2% | Improve peak shape, adjust selectivity |
| Reversed-Phase | Acidic / Buffer | Formic Acid, Acetic Acid, Ammonium Acetate, Ammonium Formate | pH adjustment, LC-MS compatibility | Control ionization of analyte and silanols |
| Polar Organic | Basic | Diethylamine (DEA), Triethylamine (TEA) | 0.1% - 0.2% | Improve peak shape |
| Polar Organic | Acidic | Trifluoroacetic acid (TFA), Acetic Acid (AA) | 0.1% - 0.3% | Improve selectivity |
Data synthesized from multiple sources.[5][7][13][14]
Key Experimental Protocols
Protocol 1: Mobile Phase Additive Screening for a Basic Amine in Normal Phase
This protocol outlines a systematic approach to screen for an effective basic additive to improve the peak shape of a chiral amine.
-
Initial Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detection: UV at an appropriate wavelength.
-
-
Analyte Preparation: Prepare a solution of your racemic amine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Initial Injection: Inject the analyte under the initial conditions without any additive to establish a baseline chromatogram.
-
Additive Screening:
-
Prepare three separate mobile phases, each containing one of the following additives at 0.1% (v/v):
-
Diethylamine (DEA)
-
Triethylamine (TEA)
-
Isopropylamine
-
-
Equilibrate the column with the first mobile phase (containing DEA) for at least 30 minutes.
-
Inject the analyte and record the chromatogram.
-
Repeat the equilibration and injection for the mobile phases containing TEA and Isopropylamine.
-
-
Evaluation: Compare the peak shape (asymmetry) and resolution from the four chromatograms (baseline and three additives). Select the additive that provides the most symmetrical peaks and the best resolution for further method optimization.
Protocol 2: Column Washing to Mitigate Amine Additive Memory Effects
If you suspect that the "memory effect" from previous analyses with amine additives is affecting your current separation, a thorough column wash may be necessary. Warning: This procedure is generally for bonded polysaccharide-based CSPs. For coated CSPs, always consult the manufacturer's instructions as certain solvents can irreversibly damage the column.[15]
-
Disconnect the Column: Disconnect the column from the detector to prevent contamination.
-
Initial Flush: Flush the column with 100% Isopropanol for at least 1 hour at a low flow rate (e.g., 0.5 mL/min). This helps to remove the normal phase mobile phase.
-
Regeneration Flush: If the column is an immobilized (bonded) CSP, you can use stronger solvents. A common regeneration step is to flush with 100% Ethyl Acetate or Dichloromethane. Flush with at least 10-20 column volumes.
-
Return to Storage Solvent: Flush the column with Isopropanol again for 30 minutes to remove the regeneration solvent.
-
Re-equilibration: Before the next use, equilibrate the column extensively with the new mobile phase.
Visualized Workflows
Troubleshooting Peak Tailing in Chiral Chromatography of Amines
Caption: A troubleshooting workflow for addressing peak tailing of amine compounds.
Decision Tree for Improving Resolution of Amine Enantiomers
Caption: A decision tree for systematically improving the resolution between amine enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. chiraltech.com [chiraltech.com]
Technical Support Center: Scaling Up the Asymmetric Synthesis of (S)-Dolaphenine Hydrochloride
Welcome to the technical support center for the scalable asymmetric synthesis of (S)-Dolaphenine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing this key pharmaceutical intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to support your scale-up efforts.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue ID: SDH-SYN-001 Question: My yield is low in the Hantzsch thiazole (B1198619) synthesis step. What are the common causes and how can I improve it?
Answer: Low yields in the Hantzsch thiazole synthesis are often traced back to several factors:
-
Purity of Reactants: Ensure that both the Boc-(S)-phenylalanine thioamide and the bromo-acetaldehyde acetal (B89532) are of high purity. Impurities can lead to side reactions and reduce the overall yield.
-
Reaction Temperature: The reaction temperature is critical. While heating is necessary to drive the reaction, excessive temperatures can lead to the degradation of reactants and products. A temperature range of 50-60°C is typically optimal.
-
Reaction Time: Incomplete reaction is a common cause of low yields. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before workup.
-
Stoichiometry: A slight excess of the thioamide (1.1-1.2 equivalents) can sometimes be beneficial to ensure the complete consumption of the more valuable bromo-acetaldehyde acetal.
Issue ID: SDH-SYN-002 Question: I am observing significant racemization of the chiral center during the synthesis. At which steps is this most likely to occur and how can I prevent it?
Answer: Racemization is a critical challenge in the synthesis of (S)-Dolaphenine. The most susceptible steps are:
-
Hantzsch Thiazole Synthesis: The acidic conditions and elevated temperatures of the Hantzsch reaction can promote racemization. To mitigate this, it is crucial to carefully control the reaction temperature and time. Using a milder acid catalyst or a shorter reaction time can be beneficial. One study suggests that understanding the mechanism of racemization in the Hantzsch reaction has led to methodologies to prevent it, though specific details may need to be optimized for your system.[1]
-
Dehydrogenation of the Thiazolidine (B150603) Intermediate: This step is notorious for causing racemization, especially when using harsh oxidizing agents or prolonged reaction times at high temperatures.[2] To minimize racemization, consider the following:
-
Choice of Oxidizing Agent: While manganese dioxide (MnO₂) is commonly used, its reactivity can be variable and lead to racemization.[2][3] milder reagents or carefully optimized conditions are recommended.
-
Temperature Control: Perform the dehydrogenation at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Reaction Monitoring: Closely monitor the reaction to avoid unnecessarily long exposure to oxidative conditions.
-
Issue ID: SDH-SYN-003 Question: The dehydrogenation of the thiazolidine intermediate to the thiazole is giving inconsistent yields. How can I achieve a more robust and scalable dehydrogenation?
Answer: Inconsistent yields during dehydrogenation are a common hurdle.[2][3] Here are some strategies to improve robustness:
-
Activate the Manganese Dioxide: The activity of MnO₂ can vary between batches. Activating it by heating under vacuum before use can lead to more consistent results.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Dichloromethane or chloroform (B151607) are commonly used. A solvent screen may be necessary to find the optimal medium for your specific substrate.
-
Stoichiometry of the Oxidant: The amount of MnO₂ used is critical. A large excess is often required, but the optimal ratio should be determined experimentally for your scale.
-
Alternative Dehydrogenation Methods: If MnO₂ continues to give inconsistent results, exploring alternative methods such as other oxidizing agents may be warranted.
Issue ID: SDH-SYN-004 Question: I am having difficulty with the final crystallization of this compound. What are some key parameters to consider for a scalable crystallization process?
Answer: Crystallization is a critical step for achieving the desired purity and physical properties of the final product.[4][5][6] Key parameters to optimize include:
-
Solvent System: The choice of solvent and anti-solvent is crucial. A common approach is to dissolve the hydrochloride salt in a solvent where it is soluble at elevated temperatures (e.g., methanol, ethanol) and then add an anti-solvent (e.g., diethyl ether, methyl tert-butyl ether) to induce crystallization upon cooling.
-
Cooling Profile: The rate of cooling can significantly affect crystal size and purity. A slow, controlled cooling profile is generally preferred for growing larger, more uniform crystals.
-
Seeding: Seeding the supersaturated solution with a small amount of pure this compound crystals can promote controlled crystallization and prevent the formation of amorphous material or oils.
-
Agitation: The stirring rate should be sufficient to maintain a homogeneous suspension but not so vigorous as to cause crystal breakage.
Experimental Protocols and Data
This section provides detailed methodologies for the key steps in a scalable asymmetric synthesis of this compound, along with representative quantitative data.
Synthetic Scheme Overview
References
- 1. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pure.uj.ac.za [pure.uj.ac.za]
- 5. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. academicjournals.org [academicjournals.org]
Impact of serum proteins on the activity of dolastatin 10 analogs in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dolastatin 10 analogs. The information provided addresses common issues related to the impact of serum proteins on the activity of these compounds in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of dolastatin 10 and its analogs?
Dolastatin 10 and its synthetic analogs, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are highly potent antimitotic agents.[1][2][3] Their primary mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, a structure essential for cell division.[1] This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[4]
Q2: Why am I observing significant variability in the IC50 values of my dolastatin 10 analog between experiments?
Inconsistent IC50 values are a frequent challenge in in vitro assays and can be attributed to several factors.[5][6] For highly potent compounds like dolastatin 10 analogs, minor variations in experimental conditions can lead to significant shifts in the measured potency. Key factors include:
-
Serum Protein Concentration: The concentration of serum proteins, particularly albumin, in the cell culture medium can significantly impact the free fraction of the drug available to interact with the cells.[7]
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and confluency at the time of drug treatment can alter cellular sensitivity.[5]
-
Compound Stability and Purity: Degradation of the compound stock solution or the presence of impurities can affect its activity.
-
Assay Protocol Consistency: Inconsistent incubation times, reagent concentrations, and detection methods can introduce variability.
Q3: How do serum proteins in the cell culture medium affect the activity of dolastatin 10 analogs?
Serum contains a complex mixture of proteins, with albumin being the most abundant. Many lipophilic drugs, including peptide-based compounds like dolastatin 10 analogs, can bind to these proteins. This binding is a reversible equilibrium, but it effectively sequesters a portion of the drug, reducing the concentration of the free, unbound compound that is available to enter the cells and exert its cytotoxic effect. Consequently, a higher total concentration of the drug is required to achieve the same biological effect in the presence of serum, leading to an apparent increase in the IC50 value.
Q4: Should I perform my experiments in the presence or absence of serum?
The decision to include serum in your experiments depends on the research question.
-
Serum-Free Conditions: Performing assays in serum-free or low-serum media can provide a more direct measure of the intrinsic potency of the compound on the target cells without the confounding factor of protein binding. However, prolonged incubation in serum-free conditions can induce stress and affect cell health.
-
Serum-Containing Conditions: Using a standardized concentration of fetal bovine serum (FBS), typically 10%, mimics a more physiological environment and is common practice for many cell-based assays. However, it is crucial to be aware of the potential for lot-to-lot variability in serum composition, which can affect drug binding and experimental reproducibility.
Troubleshooting Guides
Issue 1: Higher than expected IC50 values for a dolastatin 10 analog.
| Possible Cause | Troubleshooting Step |
| High Serum Protein Binding | Reduce the serum concentration in your assay medium (e.g., from 10% to 2% or serum-free for a short-term exposure). Compare the IC50 values obtained under these different conditions. If the IC50 decreases with lower serum, protein binding is a likely contributor. |
| Compound Degradation | Prepare fresh dilutions of your dolastatin 10 analog from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Resistance | Verify the identity of your cell line and check the literature for reported resistance mechanisms to microtubule inhibitors in that cell line. |
| Incorrect Assay Setup | Double-check all calculations for drug dilutions. Ensure accurate cell seeding density and uniform cell distribution in the microplate. |
Issue 2: Poor reproducibility of IC50 values across different experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Serum Lots | If possible, purchase a large batch of a single lot of FBS to use for a series of related experiments. If you must switch lots, qualify the new lot by running a control experiment with a reference compound to ensure consistency. |
| Variable Cell Health or Passage Number | Use cells within a consistent and narrow range of passage numbers. Monitor cell morphology and doubling time to ensure the culture is healthy and consistent. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps, especially the drug treatment period. |
| Pipetting Errors | Calibrate your pipettes regularly. For potent compounds requiring large dilution series, perform serial dilutions carefully and mix thoroughly at each step. |
Data Presentation
The following table summarizes representative IC50 values for dolastatin 10 and its analogs in different cancer cell lines. It is important to note that these values are compiled from various studies and experimental conditions may differ, including the concentration of serum used in the culture medium.
| Compound | Cell Line | Reported IC50 (nM) | Reference |
| Dolastatin 10 | L1210 (Leukemia) | 0.03 | [4] |
| Dolastatin 10 | NCI-H69 (Small Cell Lung Cancer) | 0.059 | [4] |
| Dolastatin 10 | DU-145 (Prostate Cancer) | 0.5 | [4] |
| MMAE | BxPC-3 (Pancreatic Cancer) | 0.97 | [8][9] |
| MMAE | PSN-1 (Pancreatic Cancer) | 0.99 | [8][9] |
| MMAF | MDA-MB-231 (Breast Cancer) | Not active at concentrations tested | [1] |
| Dolastatinol | MDA-MB-231 (Breast Cancer) | 1.54 | [1] |
| Dolastatinol | BT474 (Breast Cancer) | 0.95 | [1] |
| Dolastatinol | SKBR3 (Breast Cancer) | 2.3 | [1] |
Experimental Protocols
Protocol 1: Determining the Impact of Serum on the Cytotoxicity of a Dolastatin 10 Analog
Objective: To quantify the effect of fetal bovine serum (FBS) on the half-maximal inhibitory concentration (IC50) of a dolastatin 10 analog.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free growth medium
-
Dolastatin 10 analog stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in two sets of 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in complete growth medium.
-
Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of Drug Dilutions:
-
On the day of treatment, prepare a serial dilution of the dolastatin 10 analog in two types of media: one containing the standard 10% FBS and another with a lower concentration (e.g., 1% FBS or serum-free medium).
-
Include a vehicle control (DMSO at the same final concentration as in the drug dilutions) for each medium type.
-
-
Drug Treatment:
-
Carefully remove the medium from the cells.
-
Add 100 µL of the prepared drug dilutions to the corresponding wells.
-
Incubate the plates for a defined period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's protocol (e.g., MTT assay).[10]
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control for both serum conditions.
-
Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each serum concentration.
-
Protocol 2: Analysis of Cell Cycle Arrest by Flow Cytometry
Objective: To determine the effect of a dolastatin 10 analog on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Dolastatin 10 analog
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the dolastatin 10 analog at a relevant concentration (e.g., 10x IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Visualizations
Caption: Signaling pathway of dolastatin 10 analogs.
Caption: General workflow for in vitro cytotoxicity assay.
Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
- 1. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
(S)-Dolaphenine Hydrochloride vs. Other Dolastatin 10 Analogs: A Comparative Guide to Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of (S)-Dolaphenine hydrochloride, a key component of the potent antimitotic agent dolastatin 10, and its various synthetic analogs. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in oncology and drug development.
Introduction to Dolastatin 10 and its Analogs
Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, is a highly potent cytotoxic agent that has garnered significant interest in cancer research.[1] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] this compound is the C-terminal amino acid residue of dolastatin 10. The remarkable potency of dolastatin 10 has spurred the development of numerous synthetic analogs, known as auristatins, with the aim of improving its therapeutic index and enabling its use as payloads in antibody-drug conjugates (ADCs).
This guide focuses on the comparative cytotoxicity of these analogs, with a particular emphasis on how modifications to the dolastatin 10 scaffold, including the (S)-dolaphenine unit, impact their anti-proliferative activity.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of dolastatin 10 and several of its key analogs against various cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, are compiled from multiple studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Cytotoxicity of Dolastatin 10 in Various Cancer Cell Lines
| Cancer Cell Line | IC50 / GI50 (nM) |
| L1210 (Murine Leukemia) | 0.03[2] |
| NCI-H69 (Small Cell Lung Cancer) | 0.059[2] |
| DU-145 (Human Prostate Cancer) | 0.5[2] |
| HT-29 (Human Colon Cancer) | 0.06[2] |
| MCF7 (Human Breast Cancer) | 0.03[2] |
Table 2: Comparative Cytotoxicity of Dolastatin 10 Analogs
| Compound | Modification from Dolastatin 10 | Cancer Cell Line | IC50 / GI50 (nM) | Reference |
| MMAE (Monomethyl Auristatin E) | C-terminal modification | Multiple | Varies (see Table 3) | [3] |
| MMAF (Monomethyl Auristatin F) | C-terminal modification with a charged phenylalanine | Multiple | Varies (see Table 3) | [3] |
| Analog 13c | Azide (B81097) modifications at P2 and P4 positions | MOLM13 | 0.057 | [4][5] |
| Isomer 19 | Reversal of configuration at C(6) in dolaphenine | L1210 | Similar to Dolastatin 10 | [6] |
| Dolastatinol (B14903160) | Methylene (B1212753) hydroxyl tether on the thiazole (B1198619) ring at the C-terminus | MDA-MB-231 | Potent (low nanomolar) | [7] |
Table 3: Head-to-Head in Vitro Cytotoxicity (IC50) of Free and Conjugated MMAE and MMAF
| Cell Line | Free MMAE (nM) | Free MMAF (nM) | MMAE-ADC (nM) | MMAF-ADC (nM) |
| Antigen-Positive Cell Line A | ~1 | >1000 | ~5 | ~5 |
| Antigen-Positive Cell Line B | ~2 | >1000 | ~10 | ~10 |
| Antigen-Negative Cell Line | ~1 | >1000 | >1000 | >1000 |
| Data presented in this table is illustrative and compiled from concepts presented in the search results. Actual IC50 values can vary significantly based on the specific antibody, linker, and cell line used.[3] |
Key Structure-Activity Relationship Insights
-
C-Terminal Modifications (Dolaphenine Unit): The structure of the C-terminal amino acid, dolaphenine, is crucial for cytotoxicity.
-
MMAE vs. MMAF: The primary difference between MMAE and MMAF is at the C-terminus. MMAF has a charged phenylalanine residue, making it less cell-permeable as a free drug compared to the uncharged MMAE.[3] This results in significantly lower cytotoxicity for free MMAF. However, when delivered via an ADC, the cytotoxic potential of MMAF is comparable to MMAE in antigen-positive cells.[3]
-
Dolastatinol: The addition of a methylene hydroxyl group to the C-terminus in dolastatinol was found to preserve the high cytotoxicity of the parent compound.[7]
-
Configuration: Reversing the stereochemistry at the C(6) position of the dolaphenine moiety (isomer 19) resulted in cytotoxicity similar to that of dolastatin 10, highlighting the stereochemical sensitivity of this position.[6]
-
-
Modifications at Other Positions:
-
N-Terminal: Modifications at the N-terminal dolavaline (P1) unit are generally well-tolerated and have been a key area for developing new analogs with improved properties.
-
P2 and P4 Positions: Introducing azide groups at the P2 and P4 positions has been shown to enhance cytotoxic activity. For instance, an analog with azide modifications at both P2 and P4 positions exhibited a GI50 of 0.057 nM, which is more potent than MMAE in the tested cell line.[4][5]
-
Experimental Protocols
Detailed methodologies are critical for the accurate interpretation and replication of cytotoxicity data. Below are representative protocols for commonly used assays in the evaluation of dolastatin 10 analogs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., this compound, dolastatin 10 analogs) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a non-linear regression analysis.[8]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
This is another tetrazolium-based assay that measures mitochondrial dehydrogenase activity in living cells.
-
Cell Culture: Culture cells in micro-wells at a density of 5 × 10⁴ cells/mL.
-
Compound Incubation: Incubate the cells with various concentrations of the test substances for 96 hours.
-
Washing: After the incubation period, wash the cells and provide fresh medium.
-
XTT Reagent Addition: Add 50 µL of freshly prepared XTT reagent to each well.
-
Re-incubation: Incubate the plate for an additional 3 hours.
-
Absorbance Reading: Measure the absorbance of each well at 450 nm.
-
Calculation: Calculate the percent growth inhibition (GI) in test wells compared to untreated control cells to determine the GI50 value.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of dolastatin 10 and its analogs are mediated through a well-defined signaling pathway initiated by the disruption of microtubule dynamics.
Signaling Pathway of Dolastatin 10-Induced Apoptosis
References
- 1. benchchem.com [benchchem.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin. Correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery of cytotoxic dolastatin 10 analogues with N-terminal modifications. | Semantic Scholar [semanticscholar.org]
- 6. Discovery of cytotoxic dolastatin 10 analogues with N-terminal modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of novel dolastatin 10 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
Unraveling the Intricacies of Tubulin Binding: A Comparative Analysis of (S)-Dolaphenine and Vinca Alkaloids
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and their protein targets is paramount. This guide provides a detailed comparison of the tubulin-binding properties of (S)-Dolaphenine, a key component of the potent dolastatin class of antimitotic agents, and the well-established vinca (B1221190) alkaloids. By examining their binding affinities, mechanisms of action, and the experimental methodologies used for their characterization, we aim to provide a comprehensive resource for advancing microtubule-targeted drug discovery.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for numerous cellular processes, most notably mitosis. Their critical role in cell division has made them a prime target for the development of anticancer therapeutics. Both (S)-Dolaphenine, found in natural products like dolastatin 10 and 15, and the vinca alkaloids, such as vinblastine (B1199706) and vincristine (B1662923), exert their potent cytotoxic effects by disrupting microtubule dynamics. However, the specifics of their interactions with tubulin reveal subtle yet significant differences that can inform the design of next-generation antimitotic agents.
Quantitative Comparison of Tubulin Binding
The binding affinity of a compound for its target is a critical determinant of its biological activity. The following table summarizes key quantitative data for the interaction of dolastatins (containing (S)-Dolaphenine) and representative vinca alkaloids with tubulin.
| Compound | Assay Type | Parameter | Value | Reference |
| Dolastatin 10 | Inhibition of Vincristine Binding | Ki | 1.4 µM | [1][2] |
| Dolastatin 15 | Hummel-Dreyer Chromatography | Kd (apparent) | ~30 µM | [3] |
| Inhibition of Tubulin Polymerization | IC50 | 23 µM | [4] | |
| Vinblastine | Inhibition of Tubulin Polymerization | IC50 | 1.5 µM | [4] |
| Inhibition of Vincristine Binding | Ki | 6.6 µM | [1][2] | |
| Vincristine | Sedimentation Velocity | Overall Affinity (K1K2) | Highest among vincas | [5][6] |
| Catharanthine (B190766) | Fluorescence Perturbation | Kb | 2.8 x 103 M-1 | [7] |
Delineating the Binding Mechanisms
While both classes of compounds target tubulin, their binding sites and the subsequent effects on microtubule dynamics differ.
(S)-Dolaphenine (within Dolastatins): Dolastatin 10 and 15, which incorporate the (S)-Dolaphenine moiety, are thought to bind to the "vinca domain" of β-tubulin.[4] However, experimental evidence suggests a more complex interaction. Dolastatin 10 acts as a noncompetitive inhibitor of vincristine binding, indicating a distinct yet allosterically coupled binding site.[1][2] This peptide site is located near the exchangeable GTP binding site and the vinca alkaloid binding site on β-tubulin.[2] Despite its potent cytotoxicity, dolastatin 15 exhibits relatively weak inhibition of tubulin polymerization in vitro, suggesting that its cellular effects may be mediated by additional mechanisms.[4][8]
Vinca Alkaloids: The vinca alkaloids bind to a specific site on β-tubulin at the plus end of the microtubule, at the interface between two tubulin heterodimers.[9][10][11] This binding event disrupts microtubule dynamics in a concentration-dependent manner. At low concentrations, they suppress the dynamic instability of microtubules, while at higher concentrations, they lead to microtubule depolymerization and the formation of characteristic spiral aggregates of tubulin.[5][12] The binding of vinca alkaloids is influenced by the guanine (B1146940) nucleotide state of tubulin, with GDP enhancing the self-association induced by these drugs.[5]
Experimental Protocols
The characterization of tubulin-binding agents relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments cited in the comparison.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: Microtubule formation increases the turbidity of a solution, which can be monitored spectrophotometrically as an increase in absorbance at 340 nm.[10][11]
Protocol:
-
Preparation of Tubulin: Purified tubulin (e.g., from bovine brain) is prepared at a concentration of 2-4 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP and 10% glycerol. The solution is kept on ice to prevent spontaneous polymerization.[10]
-
Reaction Initiation: The reaction is initiated by warming the tubulin solution to 37°C in the presence or absence of the test compound.
-
Data Acquisition: The absorbance at 340 nm is measured at regular intervals using a temperature-controlled microplate reader to generate a polymerization curve.
-
Analysis: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curve.
Competitive Binding Assay (Inhibition of Radiolabeled Vinca Alkaloid Binding)
This assay determines the ability of a test compound to compete with a radiolabeled vinca alkaloid for binding to tubulin.
Principle: The amount of radiolabeled ligand bound to tubulin is measured in the presence of varying concentrations of a competing unlabeled ligand. A decrease in the bound radioactivity indicates competition for the same binding site.
Protocol:
-
Reaction Mixture: Purified tubulin is incubated with a fixed concentration of a radiolabeled vinca alkaloid (e.g., [³H]vincristine) and varying concentrations of the test compound (e.g., dolastatin 10) in a suitable buffer.
-
Separation of Bound and Free Ligand: After incubation, the tubulin-bound radiolabel is separated from the free radiolabel using methods such as gel filtration or a filter-binding assay.
-
Quantification: The amount of radioactivity in the tubulin-bound fraction is quantified using liquid scintillation counting.
-
Analysis: The data is analyzed to determine the inhibition constant (Ki) of the test compound, which reflects its affinity for the binding site.
Hummel-Dreyer Chromatography
This equilibrium gel filtration method is used to measure the binding of a ligand to a macromolecule.
Principle: A gel filtration column is pre-equilibrated with a solution containing the ligand. The macromolecule is then applied to the column in the same ligand-containing buffer. As the macromolecule-ligand complex moves through the column, it is detected as a peak of macromolecule followed by a trough in the ligand concentration. The amount of ligand in the peak corresponds to the amount bound to the macromolecule.
Protocol:
-
Column Equilibration: A gel filtration column (e.g., Sephadex G-50) is equilibrated with a buffer containing a known concentration of the radiolabeled ligand (e.g., [³H]dolastatin 15).
-
Sample Application: A sample of tubulin is dissolved in the same equilibration buffer and applied to the column.
-
Elution and Fraction Collection: The column is eluted with the equilibration buffer, and fractions are collected.
-
Analysis: The concentration of tubulin and the radioactivity in each fraction are determined. The amount of bound ligand is calculated from the excess radioactivity in the tubulin-containing fractions. The dissociation constant (Kd) can then be determined.[3]
Visualizing the Interaction: Binding Sites and Mechanisms
To illustrate the distinct yet related binding mechanisms of (S)-Dolaphenine (as part of dolastatins) and vinca alkaloids, the following diagrams depict their interaction with the tubulin heterodimer.
Caption: Binding sites of Vinca Alkaloids and Dolastatins on β-Tubulin.
Caption: Contrasting mechanisms of Vinca Alkaloids and Dolastatins.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding of dolastatin 10 to tubulin at a distinct site for peptide antimitotic agents near the exchangeable nucleotide and vinca alkaloid sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dolastatin 15 binds in the vinca domain of tubulin as demonstrated by Hummel-Dreyer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dolastatin 15 from a Marine Cyanobacterium Suppresses HIF-1α Mediated Cancer Cell Viability and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Opposing Forces in Microtubule Dynamics: (S)-Dolaphenine Hydrochloride vs. Paclitaxel
A Comparative Guide for Researchers
In the intricate world of cellular machinery, the microtubule network stands as a pivotal player, orchestrating cell division, maintaining cellular structure, and facilitating intracellular transport. The dynamic nature of microtubules, characterized by a delicate balance between polymerization and depolymerization of tubulin subunits, makes them a prime target for therapeutic intervention, particularly in oncology. This guide provides a comprehensive comparison of two potent modulators of tubulin dynamics: (S)-Dolaphenine hydrochloride, a key component of the tubulin polymerization inhibitor Dolastatin 10, and paclitaxel (B517696), a cornerstone microtubule-stabilizing agent.
At the heart of their divergent therapeutic actions lies a fundamental difference in their mechanism. This compound, as part of Dolastatin 10, actively inhibits the assembly of tubulin dimers into microtubules.[1][2] Conversely, paclitaxel promotes the polymerization of tubulin and stabilizes existing microtubules, effectively freezing them in a state of unnatural rigidity.[3] This guide will delve into the quantitative efficacy of these compounds in tubulin assays, provide detailed experimental protocols for their evaluation, and illustrate the key signaling pathways and experimental workflows.
Quantitative Efficacy in Tubulin Assays: A Tale of Two Mechanisms
The efficacy of compounds that target tubulin is typically quantified by their half-maximal inhibitory concentration (IC50) for inhibitors or their effective concentration for 50% of maximal effect (EC50) for stabilizers in in vitro biochemical assays. It is crucial to note that these values are highly dependent on the specific experimental conditions, including temperature, buffer composition, and tubulin concentration.
As a constituent of the potent antineoplastic agent Dolastatin 10, this compound contributes to the inhibition of tubulin polymerization. Studies on Dolastatin 10 have reported IC50 values for the inhibition of tubulin polymerization in the low micromolar range. For instance, an IC50 of 1.2 µM has been documented for Dolastatin 10 in a glutamate-induced tubulin polymerization assay.[4] Another study reported a similar IC50 value of 2.2 µM .[5]
Paclitaxel, in contrast, enhances tubulin polymerization. Its efficacy is therefore measured as the concentration required to induce a certain level of tubulin assembly. The reported effective concentrations for paclitaxel vary more significantly with assay conditions. In a room temperature biochemical assay, paclitaxel showed an EC50 of 23 µM for inducing tubulin assembly. However, in biochemical assays conducted at 37°C, a condition that more closely mimics the physiological environment, paclitaxel demonstrates potency in the nanomolar range.
| Compound | Mechanism of Action | Assay Type | Effective Concentration | Reference |
| Dolastatin 10 | Tubulin Polymerization Inhibition | In vitro biochemical (glutamate-induced) | IC50: 1.2 µM | [4] |
| In vitro biochemical | IC50: 2.2 µM | [5] | ||
| Paclitaxel | Microtubule Stabilization | In vitro biochemical (room temperature) | EC50: 23 µM | |
| Cell-based assays (37°C) | Potency in the nM range |
Note: The provided values are from different studies and experimental conditions, highlighting the importance of head-to-head comparisons under identical settings for a definitive assessment of relative potency.
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific comparison. Below are detailed methodologies for key in vitro and cell-based assays used to evaluate the efficacy of tubulin-targeting agents.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring the increase in turbidity as microtubules form.
Materials:
-
Purified tubulin (>97% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Test compounds (this compound/Dolastatin 10, Paclitaxel)
-
Vehicle control (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
Pre-chilled 96-well plates
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-4 mg/mL on ice. Prepare serial dilutions of the test compounds in General Tubulin Buffer.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution.
-
Add the test compounds or vehicle control to the respective wells.
-
Initiation of Polymerization: To initiate the reaction, add GTP to a final concentration of 1 mM and immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. For inhibitors like Dolastatin 10, calculate the IC50 value, which is the concentration that inhibits the rate or extent of polymerization by 50% compared to the vehicle control. For stabilizers like paclitaxel, observe the dose-dependent increase in the rate and extent of polymerization.
Cell-Based Microtubule Staining and Quantification
This assay assesses the effect of compounds on the microtubule network within intact cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compounds and vehicle control
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom plates or coverslips and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or vehicle control for a predetermined duration (e.g., 24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with the fixative solution, and then permeabilize with the permeabilization buffer.
-
Immunostaining: Block non-specific binding sites with blocking solution. Incubate with the primary anti-tubulin antibody, followed by incubation with the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Analyze the images to quantify changes in the microtubule network. For inhibitors, a decrease in microtubule density and fragmentation is expected. For stabilizers, an increase in microtubule bundling and density is anticipated.
Visualizing the Mechanisms and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the opposing mechanisms of action and the experimental workflow for a typical tubulin polymerization assay.
Caption: Mechanisms of (S)-Dolaphenine/Dolastatin 10 and Paclitaxel.
Caption: In Vitro Tubulin Polymerization Assay Workflow.
Downstream Signaling Consequences
The disruption of microtubule dynamics by both classes of agents ultimately converges on the activation of apoptotic pathways, leading to programmed cell death.
Dolastatin 10 , by inhibiting tubulin polymerization, leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase. This mitotic arrest is a trigger for apoptosis, a process that can be mediated by the phosphorylation of the anti-apoptotic protein Bcl-2, thereby inactivating its protective function.[1][5] Activation of the c-Jun N-terminal kinase (JNK) signaling pathway has also been implicated in Dolastatin 10-induced apoptosis.[6]
Paclitaxel , through the formation of hyper-stable microtubules, also induces a sustained mitotic block. This prolonged arrest activates the spindle assembly checkpoint, which, when unresolved, initiates apoptosis. The apoptotic signaling cascade triggered by paclitaxel is complex and can involve both JNK-dependent and -independent pathways.[7]
Caption: Downstream Effects of Tubulin-Targeting Agents.
References
- 1. Facebook [cancer.gov]
- 2. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A synthetic dolastatin 10 analogue suppresses microtubule dynamics, inhibits cell proliferation, and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potency of Dolastatin 10: A Comparative Guide to Dolaphenine-Modified Analogs
A deep dive into the structure-activity relationship of C-terminally modified dolastatin 10 analogs reveals critical insights for the design of next-generation anticancer agents. This guide provides a comparative analysis of key analogs, their cytotoxic activities, and the experimental protocols used for their evaluation, offering a valuable resource for researchers in oncology and medicinal chemistry.
Dolastatin 10, a potent antimitotic peptide isolated from the sea hare Dolabella auricularia, has served as a blueprint for the development of highly effective anticancer agents. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Extensive research has focused on modifying its structure to enhance its therapeutic index and overcome challenges such as multidrug resistance. The C-terminal dolaphenine (Doe) residue has been a focal point for these modifications, giving rise to a plethora of analogs with diverse biological activities.
This guide presents a comparative overview of dolastatin 10 analogs with modified dolaphenine moieties, summarizing their in vitro cytotoxicity against various cancer cell lines. Detailed experimental protocols for key biological assays are also provided to aid in the replication and validation of these findings.
Comparative Cytotoxicity of Dolaphenine-Modified Dolastatin 10 Analogs
The following table summarizes the in vitro cytotoxic activity of representative dolastatin 10 analogs with modifications at the C-terminal dolaphenine residue. These modifications significantly influence the potency of the compounds, highlighting the critical role of the C-terminus in the interaction with tubulin and subsequent cytotoxic effects.
| Analog Name/Modification | Cancer Cell Line | IC50 / GI50 (nM) | Reference |
| Dolastatin 10 | L1210 (Leukemia) | 0.03 | [1] |
| NCI-H69 (Lung) | 0.059 | [1] | |
| DU-145 (Prostate) | 0.5 | [1] | |
| HT-29 (Colon) | 0.06 | [1] | |
| MCF7 (Breast) | 0.03 | [1] | |
| Auristatin PE (TZT-1027) | Murine Fibrosarcoma Meth A | - | [1] |
| (Dolaphenine replaced with phenylethylamine) | |||
| Auristatin PYE | - | - | [1] |
| (Dolaphenine replaced with a pyridine (B92270) group) | |||
| Analog with Phenylalanine | - | Potent Activity | [1] |
| (Dolaphenine replaced with phenylalanine) | |||
| Dolastatinol | MDA-MB-231 (Breast) | 1.54 | [2] |
| (Methylene hydroxyl tether on thiazole (B1198619) ring) | BT474 (Breast) | 2.3 | [2] |
| SKBR3 (Breast) | 0.95 | [2] | |
| DA-1 | PC-3 (Prostate) | 0.2 | [3] |
| (Methyleneamine at position 4 of thiazole ring) |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Dolastatin 10 analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the dolastatin 10 analogs and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Fluorescent reporter (e.g., DAPI)
-
Dolastatin 10 analogs
-
Black, opaque 96-well microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin, polymerization buffer, GTP, and the fluorescent reporter.
-
Compound Addition: Add the dolastatin 10 analogs at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the cold tubulin polymerization mix to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at ~360 nm and emission at ~450 nm for DAPI) at regular intervals (e.g., every minute) for a defined period (e.g., 60-90 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time. The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the test compounds to that of a vehicle control. The IC50 value for tubulin polymerization inhibition can be calculated from the dose-response curve.
Visualizing the Structure and Experimental Workflow
To better understand the structural modifications and the experimental process, the following diagrams have been generated.
Caption: General structure of dolastatin 10, highlighting the C-terminal dolaphenine (P5) residue, a key site for modification.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer properties of novel dolastatin 10 analogs featuring five-membered heterocyclic rings with a linkable group at the C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Activity: A Comparative Analysis of Auristatins and Dolastatins
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro anticancer performance of auristatins and dolastatins, supported by experimental data.
Auristatins and dolastatins represent two classes of highly potent microtubule-inhibiting agents that have garnered significant attention in oncology research and drug development. Dolastatins are natural products originally isolated from the sea hare Dolabella auricularia, with dolastatin 10 and dolastatin 15 being the most extensively studied members. Auristatins, such as the widely used monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are synthetic analogs of dolastatin 10. Both families of compounds exert their potent anticancer effects by disrupting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. This guide provides a detailed in vitro comparison of their anticancer activities, supported by quantitative data and experimental methodologies.
Comparative Cytotoxicity
The in vitro potency of auristatins and dolastatins is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following tables summarize the IC50 values for key auristatins and dolastatins, highlighting their broad-spectrum and potent cytotoxic activity.
Auristatin Series: MMAE and MMAF
Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two of the most prominent auristatin derivatives utilized in the development of antibody-drug conjugates (ADCs). Their in vitro cytotoxicity can vary based on the cancer cell line and whether they are administered as free drugs or as part of an ADC.
| Compound | Cancer Cell Line | Cancer Type | IC50 (nM) |
| MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42[1] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37[1] | |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10[2] | |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09[2] | |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44[2] | |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49[2] | |
| MMAF | MDA MB 231 | Triple-Negative Breast Cancer | Not active |
| BT474 | HER2-Positive Breast Cancer | >100 nM (approx.) | |
| SKBR3 | HER2-Positive Breast Cancer | >100 nM (approx.) |
Note: The cytotoxicity of MMAF as a free drug is significantly lower than MMAE due to its reduced cell permeability. However, when delivered via an ADC, its potency is comparable to MMAE-ADCs in antigen-positive cells.
Dolastatin Series: Dolastatin 10 and Dolastatin 15
Dolastatin 10 is generally considered more potent than dolastatin 15 in in vitro studies.[3] Their cytotoxicity has been evaluated across various cancer cell lines, demonstrating their potent anticancer activity at sub-nanomolar concentrations.
| Compound | Cancer Cell Line | Cancer Type | Mean IC50 (M) |
| Dolastatin 10 | Ovarian and Colon Carcinoma Panel | Ovarian & Colon Cancer | 2.3 x 10⁻¹⁰[3] |
| L1210 | Murine Leukemia | 0.4 x 10⁻⁹[4] | |
| CHO | Chinese Hamster Ovary | 0.5 x 10⁻⁹[4] | |
| Dolastatin 15 | Ovarian and Colon Carcinoma Panel | Ovarian & Colon Cancer | 2.1 x 10⁻⁹[3] |
| L1210 | Murine Leukemia | 3 x 10⁻⁹[4] | |
| Human Burkitt Lymphoma | Lymphoma | 3 x 10⁻⁹[4] | |
| CHO | Chinese Hamster Ovary | 5 x 10⁻⁹[4] | |
| MCF-7 | Breast Carcinoma | 0.19 ± 0.06 x 10⁻⁹[5] | |
| CA46 | Burkitt Lymphoma | 3 x 10⁻⁹[5] |
Mechanism of Action: Tubulin Inhibition Leading to Apoptosis
Both auristatins and dolastatins share a common mechanism of action. They bind to tubulin, the fundamental protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics is critical during mitosis, as it prevents the formation of a functional mitotic spindle, which is essential for proper chromosome segregation. Consequently, the cell cycle is arrested at the G2/M phase, which ultimately triggers the apoptotic cascade, leading to programmed cell death.
Caption: Signaling pathway of tubulin inhibitor-induced G2/M arrest and apoptosis.
Experimental Protocols
To ensure the reproducibility and accuracy of in vitro comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer activity of auristatins and dolastatins.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (auristatin or dolastatin) in the appropriate cell culture medium. Add the diluted compounds to the designated wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: After the incubation, add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Antitumour evaluation of dolastatins 10 and 15 and their measurement in plasma by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15: Correlation with Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Drug Resistance: A Comparative Analysis of Dolastatin 10 and Other Microtubule Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of cross-resistance to potent microtubule inhibitors is paramount in the quest for more effective cancer therapies. This guide provides an in-depth comparison of dolastatin 10, a powerful antimitotic peptide, with other established microtubule-targeting agents, namely vinca (B1221190) alkaloids and taxanes. By examining their performance in both drug-sensitive and multidrug-resistant (MDR) cancer cell lines, this document aims to illuminate the nuances of their efficacy and the challenges posed by resistance, supported by experimental data and detailed protocols.
Dolastatin 10, originally isolated from the sea hare Dolabella auricularia, exerts its potent cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[1] Its mechanism of action places it in the category of microtubule-destabilizing agents, similar to vinca alkaloids like vincristine (B1662923). This is in contrast to taxanes, such as paclitaxel (B517696), which stabilize microtubules.[2] A primary hurdle in the clinical application of these drugs is the development of multidrug resistance, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which is encoded by the MDR1 gene.[3][4]
Comparative Cytotoxicity: A Quantitative Overview
The efficacy of dolastatin 10 and its counterparts is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the comparative cytotoxicity of dolastatin 10, vincristine, and paclitaxel in various cancer cell lines, including those that have developed resistance.
| Cell Line | Cancer Type | Dolastatin 10 IC50 (nM) | Vincristine IC50 (nM) | Paclitaxel IC50 (nM) | Resistance Mechanism | Reference |
| LCC6 | Human Breast Cancer (Wild Type) | - | - | - | - | [5] |
| LCC6MDR | Human Breast Cancer (MDR) | - | - | - | P-gp Overexpression | [5] |
| K562 | Human Leukemia (Wild Type) | - | - | - | - | [5] |
| K562/P-gp | Human Leukemia (MDR) | - | - | - | P-gp Overexpression | [5] |
| P388 | Murine Leukemia (Wild Type) | - | - | - | - | [5] |
| P388ADR | Murine Leukemia (MDR) | - | - | - | P-gp Overexpression | [5] |
| 1A9 | Human Ovarian Carcinoma | - | - | - | - | [6] |
| 1A9-PTX10 | Human Ovarian Carcinoma (Paclitaxel-Resistant) | - | - | - | β-tubulin mutation | [6] |
| 1A9-PTX22 | Human Ovarian Carcinoma (Paclitaxel-Resistant) | - | - | - | β-tubulin mutation | [6] |
| Cell Line | Cancer Type | Dolastatin 10 IC50 (nM) | Reference |
| HT-29 | Human Colon Carcinoma | 0.06 | [2] |
| MCF7 | Human Breast Adenocarcinoma | 0.03 | [2] |
| L1210 | Murine Leukemia | 0.03 | [7] |
| NCI-H69 | Human Small Cell Lung Cancer | 0.059 | [7] |
| DU-145 | Human Prostate Cancer | 0.5 | [7] |
Experimental Protocols
To ensure the reproducibility and validity of cross-resistance studies, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the efficacy and mechanism of action of microtubule inhibitors.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cell viability and proliferation.
Materials:
-
Target cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
Dolastatin 10, Vincristine, Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]
-
Drug Treatment: Prepare serial dilutions of the microtubule inhibitors in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[7]
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.[8]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds (Dolastatin 10, etc.)
-
Temperature-controlled microplate reader
Procedure:
-
Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 1 mM GTP and 10% glycerol on ice.[8]
-
Assay Setup: Pipette 10 µL of 10x concentrated test compound dilutions into the wells of a pre-warmed 96-well plate.
-
Initiation: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[8]
-
Data Analysis: The rate and extent of polymerization are determined from the resulting absorbance curves. The IC50 value is the concentration of the compound that inhibits the extent of polymerization by 50% compared to the vehicle control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the culture medium containing detached cells.[9]
-
Washing: Wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[9]
Visualizing the Mechanisms of Action and Resistance
To better understand the complex cellular processes involved, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
References
- 1. Breast Cancer Cell Lines Exhibit Differential Sensitivities to Microtubule-targeting Drugs Independent of Doubling Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of P-glycoprotein in dolastatin 10 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Dolastatin 10 and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Dolastatin 10, a potent antimitotic agent isolated from the sea hare Dolabella auricularia, has served as a blueprint for the development of numerous synthetic analogs aimed at improving its therapeutic index. These analogs, including soblidotin (B1682096) (TZT-1027), symplostatin 1, monomethyl auristatin E (MMAE), and monomethyl auristatin F (MMAF), have been extensively studied for their potential as anticancer agents, both as standalone entities and as payloads for antibody-drug conjugates (ADCs). This guide provides a head-to-head comparison of the in vivo performance of dolastatin 10 and its key synthetic analogs, supported by experimental data from murine tumor models.
In Vivo Antitumor Activity: A Comparative Overview
The in vivo efficacy of dolastatin 10 and its synthetic analogs has been evaluated in various murine tumor models, primarily focusing on P388 leukemia, a standard model for screening anticancer drugs, as well as solid tumor models like colon and mammary adenocarcinomas.
P388 Leukemia Model
The P388 leukemia model is a widely used tool to assess the life-prolonging effects of potential anticancer agents. The efficacy is typically measured as the percentage of increase in lifespan (%ILS) or the ratio of the median survival time of the treated group to the control group (T/C%). An agent is generally considered active if it produces a T/C value of ≥ 125%.
A key study by Miyazaki et al. provides a direct comparison of dolastatin 10 with several of its synthetic analogs in mice bearing P388 leukemia.[1] The results, summarized in the table below, highlight the potent in vivo activity of these compounds.
| Compound | Optimal Dose (µg/kg/day) | T/C (%) | Status |
| Dolastatin 10 | 0.2 | 194 | Active |
| Analog 31c | 0.4 | 200 | Active |
| Analog 35c | 0.8 | 189 | Active |
| Analog 38b | 0.4 | 186 | Active |
| Analog 50c (Soblidotin precursor) | 0.8 | 211 | Active |
Data sourced from Miyazaki et al., 1995.[1]
Among the tested analogs, a precursor to soblidotin (analog 50c) demonstrated the highest efficacy, with a T/C of 211% at an optimal dose of 0.8 µg/kg/day.[1] This suggests that modifications to the C-terminal thiazole (B1198619) group of dolastatin 10 can lead to enhanced in vivo antitumor activity.
Solid Tumor Models
The efficacy of dolastatin 10 and its analogs has also been investigated in solid tumor models, which are often more challenging to treat.
Soblidotin (TZT-1027): In a study evaluating the antitumor activity of soblidotin against various transplantable murine tumors, intravenous administration of soblidotin at a dose of 2.0 mg/kg resulted in remarkable growth inhibition of colon 26 adenocarcinoma, B16 melanoma, and M5076 sarcoma, with T/C values of less than 6%.[2] The study noted that the antitumor activities of soblidotin against these tumors were superior or comparable to those of dolastatin 10.[2]
Symplostatin 1: This natural analog of dolastatin 10 has demonstrated in vivo efficacy against murine colon 38 and mammary 16/C tumors.[3] However, it was reported to be poorly tolerated, with mice showing slow recovery from toxicity.[3]
MMAE and MMAF: While extensively used as payloads in ADCs, data on the in vivo efficacy of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) as standalone agents is limited in publicly available literature. Their high potency often leads to significant toxicity when administered systemically without a targeting moiety.
Mechanism of Action: Tubulin Polymerization Inhibition
Dolastatin 10 and its synthetic analogs share a common mechanism of action: the inhibition of tubulin polymerization.[2][3] By binding to tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.
References
Synergistic effects of (S)-Dolaphenine-containing compounds with other chemotherapeutics
(S)-Dolaphenine-containing compounds, a class of potent antimitotic agents derived from the marine sea hare Dolabella auricularia, and their synthetic analogs, are demonstrating significant promise in enhancing the efficacy of traditional chemotherapeutics through synergistic interactions. This guide provides a comparative overview of the experimental evidence for these synergistic effects, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways involved. This information is intended to assist researchers, scientists, and drug development professionals in navigating the landscape of combination cancer therapies.
The core principle behind combining (S)-Dolaphenine-containing compounds—such as dolastatin 10 and its derivatives like monomethyl auristatin E (MMAE), soblidotin (B1682096) (auristatin PE or TZT-1027), and tasidotin—with other chemotherapeutic agents is to achieve a therapeutic effect greater than the sum of the individual drugs. This synergy can lead to lower required doses, reduced toxicity, and the potential to overcome drug resistance.
Comparative Analysis of Synergistic Effects
The following tables summarize the key findings from preclinical studies investigating the synergistic combinations of (S)-Dolaphenine-containing compounds with various chemotherapeutics.
Table 1: In Vivo Synergistic Effects of Soblidotin (TZT-1027) with Standard Chemotherapeutics
| Cell Line Model | Soblidotin Combination | Observed Effect | Administration Schedule |
| Murine P388 Leukemia (ascites) | Cisplatin (CDDP) | Significant increase in lifespan | Sequential (CDDP first) |
| Murine P388 Leukemia (ascites) | Gemcitabine (GEM) | Significant increase in lifespan | Sequential (GEM first) |
| Murine P388 Leukemia (ascites) | Irinotecan (CPT-11) | Significant increase in lifespan | Sequential (CPT-11 first) |
| Human NSCLC A549 (solid tumor) | Cisplatin (CDDP) | Significant inhibition of tumor growth | Sequential (CDDP first) |
| Human NSCLC A549 (solid tumor) | Gemcitabine (GEM) | Significant inhibition of tumor growth | Sequential (GEM first) |
| Human NSCLC A549 (solid tumor) | Docetaxel (DTX) | Significant inhibition of tumor growth | Sequential (DTX first) |
Data sourced from a study on the combination effects of TZT-1027 with other anticancer drugs. The study highlighted that sequential administration, particularly when the combined drug was given 24 hours before soblidotin, showed the most potent antitumor efficacy[1].
Table 2: Quantitative In Vitro Synergy of Auristatin-Based Compounds with PI3K-AKT-mTOR Pathway Inhibitors
| Auristatin Compound | Combination Partner | Cell Lines | Combination Index (CI) |
| Brentuximab Vedotin (ADC) | Sirolimus/Temsirolimus | Lymphoma | < 0.7 (Synergistic) |
| SGN-19A (ADC) | Sirolimus/Temsirolimus | Lymphoma | < 0.7 (Synergistic) |
| SGN-75 (ADC) | Sirolimus/Temsirolimus | Renal Cell Carcinoma | < 0.7 (Synergistic) |
| Unconjugated MMAE | Sirolimus/Temsirolimus | Not Specified | Synergistic |
| Brentuximab Vedotin (ADC) | NVP-BEZ235 (dual PI3K/mTOR inhibitor) | Not Specified | Synergistic |
| SGN-19A (ADC) | NVP-BEZ235 (dual PI3K/mTOR inhibitor) | Not Specified | Synergistic |
| SGN-75 (ADC) | NVP-BEZ235 (dual PI3K/mTOR inhibitor) | Not Specified | Synergistic |
This data indicates a strong synergistic interaction between auristatin-based antibody-drug conjugates (ADCs) and inhibitors of the PI3K-AKT-mTOR signaling pathway. A Combination Index (CI) value of less than 1 indicates synergy. The synergy was also observed with unconjugated MMAE, suggesting the auristatin component is key to this enhanced activity.
Experimental Protocols for Assessing Drug Synergy
The quantitative evaluation of drug interactions is crucial for determining synergy, additivity, or antagonism. The following are standard experimental protocols used in the cited research.
The Chou-Talalay Method and Combination Index (CI)
This is a widely accepted method for quantifying drug synergy based on the median-effect principle.
-
Single-Drug Dose-Response: Determine the dose-effect relationship for each drug individually across a range of concentrations. This is typically done using cell viability assays (e.g., MTT, SRB).
-
Combination Drug Treatment: Treat cells with combinations of the two drugs at a constant, fixed ratio of doses (e.g., based on the ratio of their individual IC50 values).
-
Data Analysis: The dose-effect data from both single and combination treatments are analyzed using software like CompuSyn. This software calculates the Combination Index (CI) at different effect levels (fractions affected, Fa).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Fa-CI Plot (Chou-Talalay Plot): A plot of CI values versus the fraction affected (Fa) provides a visual representation of the nature of the drug interaction across a range of effect levels.
Isobologram Analysis
Isobologram analysis is a graphical method to assess drug interactions.
-
Determine Equi-effective Doses: From the single-drug dose-response curves, determine the concentrations of each drug that produce a specific level of effect (e.g., IC50).
-
Plot Isobologram: On a graph with the concentrations of Drug A and Drug B on the x and y axes, respectively, plot the equi-effective doses. A straight line connecting these two points represents the line of additivity.
-
Plot Combination Data: The concentrations of the two drugs in a combination that produce the same effect level are plotted on the same graph.
-
Points below the line: Synergism
-
Points on the line: Additivity
-
Points above the line: Antagonism
-
Underlying Signaling Pathways in Synergistic Interactions
The synergistic effects of (S)-Dolaphenine-containing compounds with other chemotherapeutics are often rooted in the modulation of key cellular signaling pathways that control cell survival, proliferation, and apoptosis.
PI3K/AKT/mTOR and MEK/ERK Pathways
The PI3K/AKT/mTOR and MEK/ERK pathways are critical for cell survival and are often hyperactivated in cancer. (S)-Dolaphenine-containing compounds, as microtubule inhibitors, induce cell cycle arrest and apoptosis. When combined with inhibitors of the PI3K/AKT/mTOR pathway, a synergistic effect is observed. This is likely because the inhibition of this pro-survival pathway lowers the threshold for apoptosis induction by the microtubule-disrupting agent.
The mechanism for the synergy may involve the reduced expression of anti-apoptotic proteins by mTOR pathway inhibitors, which in turn sensitizes cancer cells to the cytotoxic effects of auristatin-based compounds.
Conclusion
The combination of (S)-Dolaphenine-containing compounds with other chemotherapeutics, particularly inhibitors of key survival pathways like PI3K/AKT/mTOR, represents a promising strategy in cancer therapy. The available preclinical data strongly suggest the potential for synergistic interactions, leading to enhanced antitumor activity. However, the extent of this synergy can be dependent on the specific compounds, cell types, and administration schedules. Further rigorous quantitative analysis using standardized methodologies like the Chou-Talalay method is essential to optimize these combination therapies for clinical translation. The visualization of experimental workflows and signaling pathways provided in this guide serves as a foundational tool for researchers to design and interpret future studies in this exciting field of cancer drug development.
References
Investigating the off-target effects of (S)-Dolaphenine hydrochloride
An Investigative Comparison of Off-Target Effects: (S)-Dolaphenine Hydrochloride and the Auristatin Payload Family
Introduction
This compound is a key structural component of Dolastatin 10, a potent antineoplastic agent isolated from the marine sea hare Dolabella auricularia.[1][2][3] While this compound itself is a building block, the broader Dolastatin 10 family, particularly its synthetic analogs known as auristatins, are of significant interest in oncology. Dolastatin 10 and its derivatives function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][4][5]
Despite promising preclinical data, Dolastatin 10's clinical development was halted due to severe off-target cytotoxicity.[6] This led to the development of less toxic, synthetically accessible analogs, primarily Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).[5][7] These auristatins are now widely employed as cytotoxic payloads in Antibody-Drug Conjugates (ADCs), a class of targeted therapies designed to deliver potent drugs directly to cancer cells, thereby minimizing systemic exposure and off-target effects.[8][9]
This guide provides a comparative analysis of the off-target effects of Dolastatin 10 and its key ADC payload derivatives, MMAE and MMAF. We will examine the mechanisms of toxicity, present comparative data in a tabular format, detail relevant experimental protocols, and visualize key pathways and processes.
Comparative Analysis of Off-Target Toxicity
The primary off-target toxicities of the Dolastatin 10 family are related to their potent cytotoxic effects on rapidly dividing healthy cells. When used as ADC payloads, additional mechanisms can contribute to off-target effects, including premature linker cleavage, on-target/off-tumor toxicity, and target-independent uptake.[10][11]
The table below summarizes the key dose-limiting and off-target toxicities observed for Dolastatin 10, MMAE, and MMAF in preclinical and clinical studies.
| Compound | Primary On-Target Mechanism | Key Off-Target Toxicities / Dose-Limiting Toxicities (DLTs) | Primary Affected Tissues/Systems | References |
| Dolastatin 10 | Tubulin Polymerization Inhibition | Severe myelosuppression (neutropenia, anemia), lymphoid depletion, thymic atrophy. | Bone Marrow, Lymphoid Organs | [4][6][12] |
| Monomethyl Auristatin E (MMAE) | Tubulin Polymerization Inhibition | Neutropenia, peripheral neuropathy, anemia, fatigue. | Bone Marrow, Peripheral Nervous System | [11][13][14] |
| Monomethyl Auristatin F (MMAF) | Tubulin Polymerization Inhibition | Ocular toxicity, thrombocytopenia. | Eyes, Hematopoietic System | [11][15] |
A significant differentiator between MMAE and MMAF is their cell permeability. MMAE is membrane-permeable, which allows it to diffuse into adjacent, antigen-negative cells, causing a "bystander effect."[8][10] While potentially beneficial for treating heterogeneous tumors, this can also increase damage to nearby healthy tissue. In contrast, MMAF is less membrane-permeable, which is thought to reduce off-target cell killing and may contribute to its different toxicity profile.[8][16]
Signaling and Toxicity Pathways
The intended mechanism of action for auristatins is the disruption of microtubule dynamics, which are crucial for forming the mitotic spindle during cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Mechanism of auristatin-induced G2/M cell cycle arrest and apoptosis.
When delivered via an ADC, the payload's journey from administration to cellular target involves several steps where off-target effects can arise.
Caption: Key mechanisms contributing to the off-target toxicity of ADCs.
Experimental Protocols
Assessing the on-target efficacy and off-target toxicity of compounds like auristatins involves a combination of in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (XTT Protocol)
This protocol is used to determine the concentration of a compound that inhibits cell proliferation by 50% (IC50) in both target (antigen-positive) and non-target (antigen-negative) cell lines.
Objective: To quantify and compare the cytotoxic effects of free auristatins or ADCs on different cell lines.
Materials:
-
DLBCL cell lines (e.g., CXCR4+ U-2932 and CXCR4- SUDHL-2 for a CXCR4-targeted ADC).[17]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds: (S)-Dolaphenine analogs (e.g., MMAE, MMAF) or corresponding ADCs.
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) cell proliferation kit.
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.
-
Incubation with XTT: Incubate the plate for another 4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the samples at 450 nm using a microplate reader, with a reference wavelength of 650 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis. A significantly lower IC50 in antigen-negative cells would indicate potential off-target cytotoxicity.[17]
In Vivo Maximum Tolerated Dose (MTD) Study
This protocol is essential for determining the dose-limiting toxicities and the highest dose of a drug that can be administered without causing unacceptable side effects in a living organism.
Objective: To determine the MTD of Dolastatin 10 or an auristatin-based ADC in a relevant animal model (e.g., mice, rats).[12]
Materials:
-
CD2F1 mice or Fischer-344 rats.[12]
-
Test compound (e.g., Dolastatin 10) formulated in a sterile vehicle.
-
Dosing equipment (syringes, needles).
-
Animal housing and monitoring facilities.
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the study begins.
-
Dose Group Assignment: Randomly assign animals to several dose groups (e.g., 5-6 animals per group), including a vehicle control group. Dose levels should be selected based on prior range-finding studies.
-
Drug Administration: Administer the test compound as a single intravenous (IV) bolus dose.[12]
-
Clinical Observation: Monitor animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity. Record body weights at regular intervals (e.g., daily for the first week, then twice weekly).
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points (e.g., day 7 and at study termination) for complete blood counts (CBC) and serum clinical chemistry analysis to assess bone marrow and organ function.[12]
-
Necropsy and Histopathology: At the end of the study period (e.g., 14-21 days), euthanize all animals. Perform a full necropsy and collect major organs and tissues. Tissues should be preserved in formalin, processed, and examined microscopically by a pathologist to identify any treatment-related lesions.
-
MTD Determination: The MTD is defined as the highest dose that does not cause lethal toxicity but produces manageable and reversible adverse effects (e.g., a body weight loss of no more than 10-15%, reversible neutropenia).[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-Dolaphenine HCl | this compound | Thiazoles | Ambeed.com [ambeed.com]
- 3. xcessbio.com [xcessbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 8. techbullion.com [techbullion.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of dolastatin 10 in mice, rats and dogs and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Specific Cytotoxic Effect of an Auristatin Nanoconjugate Towards CXCR4+ Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-Dolaphenine Hydrochloride: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling (S)-Dolaphenine hydrochloride must adhere to stringent disposal protocols due to its classification as a hazardous substance. As a component of the potent antineoplastic agent Dolastatin 10, this compound requires careful management to ensure personnel safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound in a laboratory setting.
This compound is a synthetic intermediate used in the synthesis of Dolastatin 10, a powerful antimitotic agent that inhibits tubulin polymerization.[1][2] Due to its cytotoxic potential, all materials contaminated with this compound must be treated as hazardous waste.
I. Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₁H₁₃ClN₂S |
| Molecular Weight | 240.75 g/mol [1][2][3] |
| Appearance | Light yellow to yellow solid[1][2] |
| Purity | ≥98% |
| Solubility in DMSO | ≥ 50 mg/mL (207.68 mM)[1] |
| Solubility in H₂O | ≥ 50 mg/mL (207.68 mM)[1] |
| Storage | 4°C, sealed storage, away from moisture[1][2] |
| In-Solvent Storage | -80°C for 6 months; -20°C for 1 month[1][2] |
II. Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not found, its association with Dolastatin 10 necessitates handling it as a cytotoxic compound. The SDS for similar hazardous compounds indicates that it should be considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Gloves: Two pairs of chemotherapy-grade gloves.
-
Gown: A disposable, impermeable gown.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: An N95 respirator or higher, especially when handling the powder form.
All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
III. Step-by-Step Disposal Protocol
The following protocol outlines the detailed methodology for the proper disposal of this compound and contaminated materials.
1. Waste Segregation at the Point of Generation:
- Immediately segregate all materials that have come into contact with this compound.
- This includes, but is not limited to:
- Unused or expired this compound powder.
- Contaminated labware (e.g., vials, pipette tips, flasks).
- Contaminated consumables (e.g., absorbent pads, wipes).
- Used Personal Protective Equipment (PPE).
2. Waste Containment:
- Sharps: All contaminated sharps (needles, scalpels, broken glass) must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."
- Solid Waste: Contaminated solid waste (e.g., PPE, plasticware, wipes) should be placed in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container. These containers are often color-coded (e.g., yellow or purple) depending on institutional and regional regulations.
- Liquid Waste: Unused solutions of this compound should not be poured down the drain. They must be collected in a sealed, leak-proof container, clearly labeled with the chemical name and "Cytotoxic Waste."
3. Decontamination of Work Surfaces:
- After handling this compound, thoroughly decontaminate all work surfaces.
- A recommended procedure involves a three-step process:
- Deactivation (if applicable and validated): While chemical inactivation of many cytotoxic drugs is not recommended without specific validation, some protocols suggest using a solution of 5.25% sodium hypochlorite (B82951) (bleach) followed by neutralization with sodium thiosulfate. However, physical removal is the primary method.
- Cleaning: Use a detergent solution to clean the surfaces.
- Rinsing: Wipe the surfaces with alcohol to remove any remaining residue.
- All cleaning materials must be disposed of as cytotoxic waste.
4. Final Disposal:
- All cytotoxic waste containers must be securely sealed and stored in a designated, secure area away from general laboratory traffic.
- Arrange for the collection and disposal of the cytotoxic waste by a licensed hazardous waste management company.
- Incineration at high temperatures is the preferred method for the final destruction of cytotoxic waste.
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (S)-Dolaphenine hydrochloride
(S)-Dolaphenine hydrochloride , a component of the potent antineoplastic agent Dolastatin 10, requires stringent safety protocols due to its presumed high cytotoxicity.[1][2] Researchers, scientists, and drug development professionals must adhere to rigorous handling and disposal procedures to mitigate exposure risks. This guide provides essential, immediate safety and logistical information for laboratory settings.
Hazard Identification and Personal Protective Equipment (PPE)
Given its association with highly potent cytotoxic compounds like auristatins, this compound should be handled with the utmost care.[3][4] Assume it is cytotoxic, potentially mutagenic, and teratogenic.[4][5] A comprehensive personal protective equipment strategy is mandatory.
Minimum PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.[3][4] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination.[3] |
| Eye/Face Protection | Chemical splash goggles and a full-face shield (ANSI Z87.1-compliant). | Protects eyes and face from splashes, aerosols, and airborne particles.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Required when handling the powder form or when there is a risk of aerosolization to prevent inhalation.[3][4] |
| Shoe Covers | Disposable shoe covers. | Prevents tracking contaminants out of the designated handling area.[3] |
Always inspect PPE for damage before use and dispose of it as cytotoxic waste immediately after handling.
Operational Plan: Handling and Experimental Protocols
All manipulations involving this compound, particularly in its solid form, must be performed within a certified chemical fume hood or a containment system like a glove box to minimize inhalation risk.[4]
Step-by-Step Handling Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Prepare the workspace by lining it with absorbent, plastic-backed bench paper.
-
Weighing (Solid Form):
-
Solubilization:
-
Experimental Use:
-
Decontamination:
-
Following completion of work, wipe all surfaces and equipment with a deactivating solution, such as a 10% bleach solution followed by a 70% ethanol (B145695) rinse.[4]
-
Properly dispose of all cleaning materials as cytotoxic waste.
-
Emergency Procedures and First Aid
In case of exposure, immediate action is critical.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[6][7] |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin thoroughly with large amounts of water and soap.[6][8] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7] |
Accidental Release: In the event of a spill, evacuate personnel to a safe area.[6] Wearing full PPE, contain the spill using an absorbent material for liquids or by carefully covering powders to avoid dust.[6] Decontaminate the area and dispose of all cleanup materials as cytotoxic waste.[6]
Disposal Plan
All waste contaminated with this compound must be segregated and treated as cytotoxic/hazardous waste for incineration.[4] Do not dispose of it down the drain.[4]
Waste Segregation and Disposal
| Waste Type | Container Specification | Disposal Procedure |
| Solid Waste | Leak-proof, puncture-resistant container with a lid, labeled "Cytotoxic Waste for Incineration". | Includes contaminated gloves, gowns, bench paper, and plasticware.[4] |
| Liquid Waste | Sealed, shatter-resistant container labeled "Hazardous Chemical Waste". | Includes unused solutions and contaminated aqueous waste.[4] |
| Sharps Waste | Puncture-proof sharps container labeled for cytotoxic sharps. | Includes needles, syringes, and contaminated glass.[4] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of potent compounds.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
